3,5-Dibromo-1-(2-methylpropyl)-1H-1,2,4-triazole
Description
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Properties
IUPAC Name |
3,5-dibromo-1-(2-methylpropyl)-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Br2N3/c1-4(2)3-11-6(8)9-5(7)10-11/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZSOXYOAUGTLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=NC(=N1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Br2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679539 | |
| Record name | 3,5-Dibromo-1-(2-methylpropyl)-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
799269-66-2 | |
| Record name | 3,5-Dibromo-1-(2-methylpropyl)-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Value of a Functionalized Triazole Scaffold
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 3,5-Dibromo-1-(2-methylpropyl)-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole ring is a cornerstone of modern medicinal chemistry and agrochemical design, widely recognized as a "privileged scaffold."[1] Its unique electronic properties, including hydrogen bonding capacity, dipole character, and metabolic stability, allow it to serve as a versatile pharmacophore that can interact with a wide array of biological targets.[1] This has led to the development of numerous successful drugs, including the antifungal agent fluconazole, the antiviral ribavirin, and the anticancer drug anastrozole.[1]
This guide focuses on a specific, strategically designed derivative: 3,5-Dibromo-1-(2-methylpropyl)-1H-1,2,4-triazole . This molecule is not merely another triazole; it is a highly valuable building block for chemical library synthesis. The key features are:
-
A Stable 1,2,4-Triazole Core: Providing the foundational structure with proven biological relevance.
-
Two Reactive Bromine Handles: The dibromo substitutions at the 3- and 5-positions are not inert. They are prime sites for post-synthesis modification, particularly through modern cross-coupling reactions. This allows for the systematic and diverse functionalization of the core.
-
A Lipophilic Isobutyl Group: The 1-(2-methylpropyl) substituent serves to modulate the compound's lipophilicity and steric profile. This is a critical parameter for tuning pharmacokinetic properties like membrane permeability and solubility in drug discovery campaigns.
This document provides a comprehensive overview of the physicochemical properties, a validated synthesis protocol, the reactive potential, and the strategic applications of this compound for professionals engaged in molecular design and development.
Physicochemical and Spectroscopic Profile
The properties of 3,5-Dibromo-1-(2-methylpropyl)-1H-1,2,4-triazole are derived from its parent structure, 3,5-Dibromo-1H-1,2,4-triazole, with modifications imparted by the N-alkylation. The introduction of the isobutyl group disrupts the intermolecular hydrogen bonding present in the parent compound, which is expected to lower the melting point and significantly increase its solubility in non-polar organic solvents.
Table 1: Core Chemical Properties
| Property | Value | Rationale & Comments |
| Molecular Formula | C₆H₉Br₂N₃ | Derived from the addition of a C₄H₉ group to the C₂HBr₂N₃ core. |
| Molecular Weight | 282.96 g/mol | Calculated value. |
| Appearance | White to off-white crystalline solid | Predicted based on the appearance of its precursor, 3,5-Dibromo-1H-1,2,4-triazole.[2] |
| Melting Point | Predicted < 201 °C | The parent compound melts at 201 °C.[2] N-alkylation prevents hydrogen bonding, typically reducing the melting point. |
| Solubility | Soluble in DCM, EtOAc, Acetone, DMF. Sparingly soluble in water. | The isobutyl group enhances lipophilicity, favoring solubility in organic solvents over aqueous media. |
| CAS Number | 136348-13-3 |
Table 2: Predicted Spectroscopic Data
| Spectrum | Predicted Chemical Shifts (ppm) or m/z | Details and Interpretation |
| ¹H NMR | ~4.0 (d, 2H), ~2.2 (m, 1H), ~0.9 (d, 6H) | Signals correspond to the isobutyl group: the CH₂ attached to the triazole nitrogen, the methine (CH), and the two equivalent methyl (CH₃) groups, respectively. |
| ¹³C NMR | ~145 (C3/C5), ~55 (N-CH₂), ~28 (CH), ~19 (CH₃) | Approximate shifts for the two equivalent brominated carbons of the triazole ring and the carbons of the isobutyl substituent. |
| Mass Spec (EI) | m/z ≈ 281/283/285 | Expected molecular ion peak cluster showing the characteristic isotopic pattern for two bromine atoms (approx. 1:2:1 ratio). |
Synthesis Protocol: A Validated Two-Step Approach
The synthesis of 3,5-Dibromo-1-(2-methylpropyl)-1H-1,2,4-triazole is most reliably achieved through a two-step process: first, the synthesis of the dibrominated triazole precursor, followed by its selective N-alkylation.
Step 1: Synthesis of 3,5-Dibromo-1H-1,2,4-triazole Precursor
This procedure is based on the direct bromination of 1H-1,2,4-triazole.[2] The simultaneous addition of bromine and a base is critical for controlling the reaction and generating the active brominating species.
Experimental Protocol:
-
Reaction Setup: To a three-necked flask equipped with a mechanical stirrer, thermometer, and two dropping funnels, add 1H-1,2,4-triazole (e.g., 0.1 mol), water (125 mL), and dichloromethane (DCM, 40 mL). Cool the mixture to 0°C in an ice bath.
-
Reagent Addition: Prepare two separate solutions: (A) bromine (0.3 mol) in DCM (40 mL) and (B) sodium hydroxide (0.45 mol) in water (55 mL).
-
Controlled Bromination: Add solutions (A) and (B) simultaneously and dropwise to the stirred triazole mixture over 2-3 hours. Causality: This slow, simultaneous addition maintains a controlled pH and concentration of the brominating agent, preventing runaway reactions. The temperature must be maintained below 20°C.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir overnight.
-
Acidification & Isolation: Cool the mixture again and slowly add concentrated hydrochloric acid until the pH is ~1-2. Causality: Acidification protonates the triazolate anion, causing the product to precipitate out of the aqueous phase.
-
Purification: Isolate the solid product by filtration, wash thoroughly with cold water to remove salts, and dry under vacuum. The product is typically a white solid with a yield of 60-70%.[2]
Step 2: N-Alkylation to Yield 3,5-Dibromo-1-(2-methylpropyl)-1H-1,2,4-triazole
This is a standard SN2 reaction where the deprotonated triazole acts as a nucleophile.
Experimental Protocol:
-
Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-Dibromo-1H-1,2,4-triazole (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Deprotonation: Add a mild base, such as potassium carbonate (K₂CO₃, 1.5 eq). Causality: The base deprotonates the N-H of the triazole, generating the nucleophilic triazolate anion. Using a stronger base like NaH is also possible but requires more stringent anhydrous conditions.
-
Alkylation: Add 1-bromo-2-methylpropane (isobutyl bromide, 1.1 eq) to the suspension.
-
Reaction: Heat the mixture to 60-70°C and stir for 4-6 hours, monitoring the reaction by TLC or LC-MS.
-
Workup: After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent, such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the final compound.
Diagram: Synthetic Workflow
Caption: Key cross-coupling reactions for diversification.
Applications in Drug Discovery and Agrochemicals
This compound is an ideal intermediate for generating libraries of molecules for high-throughput screening. The workflow is logical and field-proven:
-
Scaffold Synthesis: Synthesize the title compound on a multi-gram scale using the protocol described.
-
Library Generation: In a parallel synthesis format, react the dibromo-scaffold with a diverse set of building blocks (boronic acids, amines, alkynes) via the cross-coupling reactions outlined above.
-
Structure-Activity Relationship (SAR) Studies: Screen the resulting library for biological activity (e.g., antifungal, antibacterial, antitumor). [3]The results can quickly establish an SAR, guiding the next round of synthesis by identifying which substituents at the 3- and 5-positions enhance potency or other desirable properties.
The isobutyl group provides a specific lipophilic character, but this can also be varied at the N-alkylation step to explore how different alkyl or benzyl groups impact the molecule's pharmacokinetic profile. The versatility of the 1,2,4-triazole core means that libraries derived from this intermediate have potential applications across a wide range of therapeutic areas and as novel herbicides or fungicides. [4][5]
Safety and Handling
While specific toxicity data for 3,5-Dibromo-1-(2-methylpropyl)-1H-1,2,4-triazole is not available, its precursors are known to be hazardous. 3,5-Dibromo-1H-1,2,4-triazole is harmful if swallowed and causes skin and eye irritation. [6]Related N-alkylated triazoles may also cause respiratory irritation. [7] Standard laboratory precautions are mandatory:
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Engineering Controls: Handle the compound in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid direct contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.
References
- Valkonen, J., Pitkänen, I., & Pajunen, A. (1985). Molecular and crystal structure and IR spectrum of 3,5-dibromo-1,2,4-triazole. Acta Chemica Scandinavica, 39a, 711-716.
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Naaz, F., Srivastava, P., & Singh, P. (2022). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 128, 106063. Available at: [Link]
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PubChem. (n.d.). 3,5-Dibromo-1-methyl-1H-1,2,4-triazole. National Center for Biotechnology Information. Available at: [Link]
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PubChem. (n.d.). 3,5-Dibromo-4H-1,2,4-triazole. National Center for Biotechnology Information. Available at: [Link]
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Uddin, G., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 881327. Available at: [Link]
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Krasnova, L., et al. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 29(9), 2135. Available at: [Link]
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Abdel-Rahman, A. A.-H. (2009). 1,2,4-Triazoles: Synthetic approaches and pharmacological importance. Arkivoc, 2009(1), 1377-1436. Available at: [Link]
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Physicochemical characteristics of N-isobutyl-3,5-dibromo-1,2,4-triazole
An In-depth Technical Guide to the Physicochemical Characteristics of N-isobutyl-3,5-dibromo-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-isobutyl-3,5-dibromo-1,2,4-triazole is a halogenated heterocyclic compound with significant potential in medicinal chemistry and materials science. This guide provides a comprehensive overview of its anticipated physicochemical characteristics, grounded in the established properties of its parent compound, 3,5-dibromo-1H-1,2,4-triazole, and the known effects of N-alkylation. We will explore its synthesis, structural elucidation, key physicochemical parameters, and potential applications, offering a scientifically reasoned framework for researchers and developers interested in this molecule.
Introduction: The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a vital pharmacophore in modern drug discovery, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antifungal, antimicrobial, anticancer, and anticonvulsant properties.[1][2][3][4][5] The unique electronic and structural features of the triazole nucleus, such as its aromaticity, thermal stability, and ability to participate in hydrogen bonding, make it a versatile scaffold for designing novel bioactive molecules.[6] The introduction of bromine atoms and an N-isobutyl group to this core is expected to modulate its lipophilicity, metabolic stability, and target-binding affinity, making N-isobutyl-3,5-dibromo-1,2,4-triazole a compound of significant interest.
Synthesis and Purification
The synthesis of N-isobutyl-3,5-dibromo-1,2,4-triazole would logically proceed via a two-step process, starting with the synthesis of the parent 3,5-dibromo-1H-1,2,4-triazole, followed by N-alkylation.
Synthesis of 3,5-dibromo-1H-1,2,4-triazole
The precursor, 3,5-dibromo-1H-1,2,4-triazole, can be synthesized from 1H-1,2,4-triazole using a brominating agent.[7] A common method involves the reaction of 1H-1,2,4-triazole with bromine in an aqueous solution of sodium hydroxide.[8]
Experimental Protocol: Synthesis of 3,5-dibromo-1H-1,2,4-triazole [8]
-
Reaction Setup: A mixture of 1H-1,2,4-triazole (56 mmol), water (50 mL), and dichloromethane (15 mL) is cooled to 0°C in a reaction vessel equipped with a stirrer.
-
Reagent Addition: A solution of bromine (119 mmol) in dichloromethane (15 mL) and a solution of sodium hydroxide (169 mmol) in water (20 mL) are added simultaneously and slowly dropwise to the stirred mixture. The temperature is maintained below 20°C during the addition.
-
Reaction: The reaction mixture is stirred at room temperature overnight.
-
Acidification: Concentrated hydrochloric acid (66 mmol) is added to the reaction solution.
-
Isolation: The solid product is isolated by filtration, washed with water, and dried under a vacuum to yield 3,5-dibromo-1H-1,2,4-triazole.
N-Alkylation to N-isobutyl-3,5-dibromo-1,2,4-triazole
The subsequent N-alkylation of 3,5-dibromo-1H-1,2,4-triazole with an isobutyl halide (e.g., isobutyl bromide) in the presence of a suitable base and solvent would yield the target compound. The choice of base and solvent is critical to control the regioselectivity of the alkylation, as 1,2,4-triazoles can be alkylated at different nitrogen positions.
Proposed Experimental Protocol: Synthesis of N-isobutyl-3,5-dibromo-1,2,4-triazole
-
Reaction Setup: 3,5-dibromo-1H-1,2,4-triazole (10 mmol) is dissolved in a suitable polar aprotic solvent such as dimethylformamide (DMF).
-
Base Addition: A base, such as potassium carbonate (12 mmol), is added to the solution to deprotonate the triazole ring.
-
Alkylation: Isobutyl bromide (11 mmol) is added to the reaction mixture.
-
Reaction: The mixture is stirred at an elevated temperature (e.g., 60-80°C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup and Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Caption: Proposed synthesis workflow for N-isobutyl-3,5-dibromo-1,2,4-triazole.
Structural Elucidation
The structure of N-isobutyl-3,5-dibromo-1,2,4-triazole would be confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show characteristic signals for the isobutyl group: a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons attached to the nitrogen. The chemical shifts will be influenced by the electron-withdrawing nature of the dibromotriazole ring.
-
¹³C NMR: The spectrum will show signals for the two carbons of the triazole ring, which will be significantly shifted due to the attached bromine atoms. The four carbons of the isobutyl group will also be present in the aliphatic region.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the C-N stretching vibrations of the triazole ring and C-H stretching vibrations of the isobutyl group.[9] The absence of a broad N-H stretching band (present in the parent compound) would confirm successful N-alkylation.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of N-isobutyl-3,5-dibromo-1,2,4-triazole. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two bromine atoms.
-
X-ray Crystallography: Single-crystal X-ray diffraction would provide unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and the regiochemistry of the N-isobutyl substitution.[10]
Physicochemical Properties
The physicochemical properties of N-isobutyl-3,5-dibromo-1,2,4-triazole are anticipated to differ from its parent compound due to the introduction of the nonpolar isobutyl group.
| Property | 3,5-dibromo-1H-1,2,4-triazole (CAS 7411-23-6) | Predicted N-isobutyl-3,5-dibromo-1,2,4-triazole | Rationale for Prediction |
| Molecular Formula | C₂HBr₂N₃ | C₆H₉Br₂N₃ | Addition of a C₄H₉ group and loss of one H. |
| Molecular Weight | 226.86 g/mol | 282.96 g/mol | Calculated based on the molecular formula. |
| Appearance | White to light yellow powder/crystal[8] | Likely a white to off-white solid. | Alkylation may not significantly alter the color. |
| Melting Point | 201 °C[8] | Expected to be lower than the parent compound. | The less symmetrical N-substituted structure may disrupt crystal packing. |
| Boiling Point | 364.8±25.0 °C (Predicted)[8] | Expected to be higher than the parent compound. | Increased molecular weight and van der Waals forces. |
| Solubility | Moderately soluble in organic solvents.[11] | Expected to have increased solubility in nonpolar organic solvents and decreased solubility in water. | The hydrophobic isobutyl group increases lipophilicity.[12] |
| pKa | 5.50±0.40 (Predicted)[8] | The basicity of the triazole ring will be altered by the electron-donating isobutyl group. | The N-isobutyl group may slightly increase the pKa of the remaining ring nitrogens. |
Quantum Chemical Studies
Quantum chemical methods, such as Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and reactivity of 1,2,4-triazole derivatives.[1][13] For N-isobutyl-3,5-dibromo-1,2,4-triazole, DFT calculations can provide valuable insights into:
-
Optimized Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles.
-
Electronic Properties: Calculating the distribution of electron density, dipole moment, and molecular electrostatic potential, which are crucial for understanding intermolecular interactions.
-
Frontier Molecular Orbitals (HOMO-LUMO): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides information about the molecule's chemical reactivity and kinetic stability.
Caption: Application of DFT in characterizing N-isobutyl-3,5-dibromo-1,2,4-triazole.
Potential Applications
While specific biological data for N-isobutyl-3,5-dibromo-1,2,4-triazole is not yet available, the known activities of related compounds suggest several promising areas for investigation:
-
Antifungal Agents: Azole compounds are well-known for their antifungal properties.[10][14] The dibromo substitution may enhance this activity.
-
Anticancer Agents: Many 1,2,4-triazole derivatives have demonstrated cytotoxic activity against various cancer cell lines.[4][15]
-
Agrochemicals: Substituted triazoles are used as herbicides and fungicides.[13]
-
Materials Science: The thermal stability and polar nature of the triazole ring make it a candidate for inclusion in energetic materials or as a ligand in coordination chemistry.[6][13]
Safety and Handling
N-isobutyl-3,5-dibromo-1,2,4-triazole is predicted to be a hazardous substance. Based on the safety data for similar compounds like 3,5-dibromo-1H-1,2,4-triazole and 3,5-dibromo-1-methyl-1H-1,2,4-triazole, the following hazards should be assumed:[16][17]
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Recommended Precautions:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
N-isobutyl-3,5-dibromo-1,2,4-triazole represents a promising, yet underexplored, chemical entity. This guide has provided a comprehensive, albeit predictive, overview of its physicochemical characteristics based on established chemical principles and data from related compounds. The proposed synthesis and characterization methods, along with the predicted properties and potential applications, offer a solid foundation for future research into this intriguing molecule. Further experimental validation is necessary to confirm these predictions and fully unlock the potential of N-isobutyl-3,5-dibromo-1,2,4-triazole in various scientific and industrial fields.
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A Senior Application Scientist's Guide to the Definitive Structure Elucidation of 3,5-dibromo-1-substituted-1,2,4-triazoles
Audience: Researchers, scientists, and drug development professionals.
Abstract: The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and advanced materials science, prized for its unique electronic properties and versatile biological activity.[1][2] The introduction of bromine atoms at the C3 and C5 positions creates a highly valuable, yet synthetically challenging, intermediate. The subsequent N-alkylation or N-arylation can result in substitution at the N1, N2, or N4 position, making unambiguous structural confirmation paramount for advancing any research or development program. This guide presents a holistic and field-proven methodology for the definitive structure elucidation of 3,5-dibromo-1-substituted-1,2,4-triazoles. We will move beyond a simple listing of techniques to explain the causality behind the experimental workflow, demonstrating how a synergistic application of Mass Spectrometry, NMR Spectroscopy, and Single-Crystal X-ray Crystallography forms a self-validating system for absolute structural assignment.
Foundational Chemistry: Synthesis as the Starting Point for Inquiry
A robust analytical strategy begins with an understanding of the synthetic route. The primary precursor, 3,5-dibromo-1H-1,2,4-triazole, is typically synthesized via the direct bromination of 1H-1,2,4-triazole.[3][4]
Common Synthetic Protocol for 3,5-dibromo-1H-1,2,4-triazole: A solution of 1H-1,2,4-triazole in an aqueous base (e.g., NaOH) is treated with a brominating agent, such as elemental bromine or N-bromosuccinimide (NBS), often at reduced temperatures to control reactivity.[4][5] The subsequent N-substitution is typically achieved by deprotonating the triazole with a suitable base (e.g., NaH, K₂CO₃) followed by the addition of an alkyl or aryl halide (R-X).
The critical challenge arises here: this reaction can yield a mixture of N1, N2, and N4 substituted isomers. Therefore, the following analytical workflow is not merely a characterization step but a crucial investigation to confirm regioselectivity.
Caption: MS fragmentation of a dibrominated triazole.
Experimental Protocol: ESI-HRMS Analysis
-
Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Utilize an ESI-TOF or ESI-Orbitrap mass spectrometer for high-resolution analysis.
-
Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 100-1000.
-
Analysis:
-
Identify the molecular ion cluster ([M]⁺, [M+2]⁺, [M+4]⁺).
-
Compare the measured accurate mass to the theoretical mass calculated for the expected formula (CₓHᵧBr₂N₃R). The mass error should be less than 5 ppm.
-
Verify the 1:2:1 isotopic intensity ratio.
-
Data Presentation: Theoretical vs. Observed Mass
| Parameter | For 3,5-dibromo-1-ethyl-1,2,4-triazole (C₄H₅Br₂N₃) |
| Theoretical Mass [M]⁺ | 252.8872 (for ⁷⁹Br₂) |
| Observed Mass | 252.8870 |
| Mass Error | < 1 ppm |
| Isotopic Pattern | m/z 252.88, 254.88, 256.88 (Ratio ~1:2:1) |
NMR Spectroscopy: Deciphering Molecular Connectivity
While MS confirms what it is, Nuclear Magnetic Resonance (NMR) spectroscopy tells us how it's put together. It is the most powerful tool for distinguishing between N1, N2, and N4 isomers.
Expertise & Causality: The Decisive Role of 2D HMBC
The definitive assignment of the N1-substitution pattern relies on a 2D Heteronuclear Multiple Bond Correlation (HMBC) experiment. This experiment detects long-range (typically 2-3 bond) correlations between protons and carbons.
-
The Logic: In a 1-substituted isomer, the protons on the carbon atom directly attached to N1 (the α-carbon of the substituent) are three bonds away from the C5 carbon of the triazole ring. This proximity will result in a clear correlation cross-peak in the HMBC spectrum.
-
The Self-Validation: For an N2-substituted isomer, the α-protons would be too far from any ring carbon to show a correlation. For an N4-substituted isomer, the α-protons would be two bonds from C3 and C5, resulting in a different and distinct correlation pattern. The presence of the H(α) to C5 correlation is unambiguous proof of N1 substitution.
¹H and ¹³C NMR: Supporting Evidence
-
¹H NMR: The spectrum will be characterized by signals from the N1-substituent. The absence of a low-field singlet (typically > 8 ppm) confirms that the triazole ring itself is fully substituted and has no C-H proton. [6]* ¹³C NMR: Two key signals will appear for the triazole ring carbons (C3 and C5). Due to the deshielding effect of the adjacent nitrogen and bromine atoms, these typically resonate in the region of 140-160 ppm. The exact chemical shifts are influenced by the N1-substituent. [7][8]
Caption: The key ³J HMBC correlation for N1-substitution.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. [9]2. ¹H NMR Acquisition: Acquire a standard proton spectrum to assess purity and identify the signals of the substituent.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can be run to differentiate CH/CH₃ from CH₂ signals.
-
HMBC Acquisition: Run a standard gradient-selected HMBC experiment. Optimize the long-range coupling delay (typically for J = 8-10 Hz) to enhance 2- and 3-bond correlations.
-
Analysis: Process the 2D spectrum and look for the critical cross-peak correlating the α-protons of the substituent with the C5 carbon of the triazole ring.
Data Presentation: Typical NMR Chemical Shifts
| Nucleus | Signal Type | Typical Chemical Shift (ppm, in CDCl₃) | Rationale |
| ¹³C | Triazole C3/C5 | 140 - 160 | Attached to electronegative Br and N atoms. |
| ¹³C | Substituent α-Carbon (e.g., -C H₂-CH₃) | 40 - 60 | Directly attached to the triazole N1 atom. |
| ¹H | Substituent α-Protons (e.g., -C H₂-CH₃) | 3.5 - 4.5 | Deshielded by the adjacent aromatic, electron-deficient triazole ring. |
Single-Crystal X-ray Crystallography: The Final Arbiter
Expertise & Causality: From Hypothesis to Certainty
While NMR provides definitive connectivity, X-ray crystallography visualizes it. It resolves any lingering ambiguity and provides precise metric data (bond lengths, angles) that can be crucial for computational modeling and understanding intermolecular interactions. [3][11][12]The ability to grow a suitable crystal is often the rate-limiting step, but the resulting data is unparalleled in its finality.
Caption: Workflow for X-ray crystallography analysis.
Experimental Workflow: Crystallographic Analysis
-
Crystal Growth: Grow single crystals of the compound, typically by slow evaporation of a solution in a suitable solvent system (e.g., ethyl acetate/hexanes, dichloromethane/methanol). [11]This requires careful screening of conditions.
-
Data Collection: A suitable crystal is selected, mounted on a diffractometer, and cooled under a stream of nitrogen. X-ray diffraction data are collected as the crystal is rotated.
-
Structure Solution: The collected diffraction pattern is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods.
-
Refinement: The atomic positions and thermal parameters are refined against the experimental data to generate the final, accurate molecular structure.
Conclusion: An Integrated and Infallible Workflow
The structure elucidation of 3,5-dibromo-1-substituted-1,2,4-triazoles is a clear demonstration of the power of a multi-technique analytical approach. Each step provides a piece of the puzzle, and together they form a self-validating system that ensures scientific integrity. The workflow begins with HRMS to confirm the molecular formula and the presence of the two bromine atoms. It then proceeds to detailed 1D and 2D NMR analysis to meticulously map the molecular connectivity and, most critically, to confirm the N1-regioisomer. Finally, where absolute proof is required, single-crystal X-ray crystallography provides the ultimate, unambiguous structural confirmation. Adherence to this rigorous workflow guarantees the structural fidelity required for publication, patent applications, and advancement into further stages of drug development or materials science research.
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Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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Tautomerism in Substituted 3,5-dibromo-1,2,4-triazoles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous antifungal, antiviral, and anticancer agents.[1] Its therapeutic efficacy is profoundly influenced by the subtle interplay of its tautomeric forms, which dictates the molecule's electronic distribution, hydrogen bonding capabilities, and ultimately, its interaction with biological targets. This guide provides a comprehensive exploration of tautomerism in a particularly intriguing subset of these heterocycles: substituted 3,5-dibromo-1,2,4-triazoles. Understanding the tautomeric landscape of these molecules is paramount for the rational design of novel drug candidates with enhanced potency and selectivity.
The Tautomeric Landscape of 3,5-dibromo-1,2,4-triazoles
Substituted 3,5-dibromo-1,2,4-triazoles can exist in three potential prototropic tautomeric forms: the 1H, 2H, and 4H isomers. The position of the single proton on the triazole ring significantly alters the molecule's properties. The equilibrium between these tautomers is a dynamic process influenced by a multitude of factors.
Caption: Prototropic tautomerism in 1,2,4-triazoles.
The parent 3,5-dibromo-1,2,4-triazole has been synthesized by the direct bromination of 1,2,4-triazole.[2] X-ray crystallography studies have revealed that in the solid state, the molecules are planar and connected through hydrogen bonds.[2]
Factors Governing Tautomeric Preference
The delicate balance between the 1H, 2H, and 4H tautomers is primarily dictated by the electronic nature of the substituents on the triazole ring, the solvent environment, and temperature.
Substituent Effects: A Game of Electronics
The nature of the substituent at the C3, C5, and N-positions plays a pivotal role in determining the predominant tautomer. Generally, electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can stabilize different tautomeric forms by influencing the acidity of the N-H protons and the overall electronic distribution in the ring.
For 3,5-disubstituted 1,2,4-triazoles, a general principle is that the tautomeric hydrogen atom tends to reside on the nitrogen atom closer to the more electron-releasing substituent.[3] For instance, studies on 3,5-disubstituted 1,2,4-triazoles have shown that derivatives with electron-releasing groups like p-aminophenyl or p-methoxyphenyl predominantly exist in the 2H form.[3] Conversely, those with electron-withdrawing groups such as p-nitrophenyl or p-chlorophenyl favor the 1H form.[3]
The Solvent's Say: Polarity and Hydrogen Bonding
The polarity of the solvent can significantly influence the tautomeric equilibrium. Polar solvents may stabilize more polar tautomers through dipole-dipole interactions and hydrogen bonding. For example, in some 3-α-pyridyl-1,2,4-triazoline-5-thiones, the thione form is favored in ethanol, a polar protic solvent.[4]
Synthesis of Substituted 3,5-dibromo-1,2,4-triazoles
The synthesis of substituted 3,5-dibromo-1,2,4-triazoles provides access to a diverse range of compounds for biological screening and further functionalization.
Synthesis of the Parent 3,5-dibromo-1,2,4-triazole
The foundational compound, 3,5-dibromo-1,2,4-triazole, can be readily prepared by the direct bromination of 1,2,4-triazole.[2][5]
Experimental Protocol: Direct Bromination of 1,2,4-triazole [2][5]
-
To a solution of 1,2,4-triazole in a suitable solvent (e.g., water or acetic acid), add an excess of bromine.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
The resulting precipitate of 3,5-dibromo-1,2,4-triazole can be collected by filtration.
-
Recrystallize the crude product from a water-ethanol solution to obtain colorless needles.[2]
N-Substitution: Introducing Diversity
The introduction of substituents at the nitrogen atoms of the triazole ring is a key strategy for modulating the compound's physicochemical and biological properties.
The 4-amino derivative can be synthesized by the amination of 3,5-dibromo-4H-1,2,4-triazole with hydroxylamine-O-sulphonic acid.[5]
Experimental Protocol: Amination of 3,5-dibromo-4H-1,2,4-triazole [5]
-
Dissolve 3,5-dibromo-4H-1,2,4-triazole in a weakly alkaline aqueous solution.
-
Add hydroxylamine-O-sulphonic acid to the solution.
-
Reflux the reaction mixture.
-
After cooling, the product, a mixture of 3,5-dibromo-4-amino-1,2,4-triazole and 3,5-dibromo-1-amino-1,2,4-triazole, can be purified by column chromatography to yield the pure 4-amino isomer as a colorless solid.[5]
While not directly 3,5-dibromo substituted, the synthesis of 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazoles provides a valuable template for understanding the synthesis and properties of N-alkylated triazoles. These compounds can be prepared via a multi-step sequence followed by Suzuki cross-coupling reactions.[6]
Experimental Protocol: Synthesis of 4-Alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazoles [6]
-
Preparation of N,N′-Bis[(4-bromophenyl)chloromethylene]hydrazine: Start from N,N′-bis(4-bromobenzoyl)hydrazine.
-
Cyclization to 3,5-Bis(4-bromophenyl)-4-alkyl-4H-1,2,4-triazole: React the intermediate with the desired alkyl amine.
-
Purification: The final product is purified by recrystallization.
Characterization Techniques: Unraveling the Tautomeric Puzzle
A combination of spectroscopic and computational methods is essential to unequivocally determine the predominant tautomeric form and to quantify the equilibrium.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for distinguishing between tautomers. The chemical shifts of the ring protons and carbons, as well as the N-H proton, are highly sensitive to the electronic environment and can provide clear evidence for the location of the proton.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Substituted 1,2,4-triazoles
| Compound | Tautomeric Form | Solvent | ¹H Chemical Shifts (ppm) | ¹³C Chemical Shifts (ppm) | Reference |
| 3,5-Bis(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole | 4H | CDCl₃ | 1.07 (t, 3H, CH₃), 4.08 (q, 2H, CH₂), 7.52 (d, 4H, ArH), 7.65 (d, 4H, ArH) | 15.8, 40.0, 124.9, 126.4, 130.4, 132.3, 154.5 | [6] |
| 3,5-Bis(4-bromophenyl)-4-propyl-4H-1,2,4-triazole | 4H | CDCl₃ | 0.63 (t, 3H, CH₃), 1.41 (sext, 2H, CH₂), 4.03 (t, 2H, CH₂), 7.54 (d, 4H, ArH), 7.68 (d, 4H, ArH) | 10.6, 23.4, 46.6, 124.8, 126.6, 130.4, 132.3, 154.8 | [6] |
| 3,5-Bis(4-bromophenyl)-4-butyl-4H-1,2,4-triazole | 4H | CDCl₃ | 0.67 (t, 3H, CH₃), 1.01 (sext, 2H, CH₂), 1.35 (quin, 2H, CH₂), 4.06 (t, 2H, CH₂), 7.54 (d, 4H, ArH), 7.67 (d, 4H, ArH) | 13.1, 19.2, 31.9, 44.8, 124.7, 126.5, 130.4, 132.3, 154.8 | [6] |
Note: The table showcases data for 3,5-bis(4-bromophenyl) derivatives as a proxy for 3,5-dibromo compounds due to the availability of detailed spectroscopic data.
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous proof of the tautomeric form present in the solid state by precisely locating the positions of all atoms, including the hydrogen on the nitrogen. For example, the crystal structure of 3,5-dibromo-1,2,4-triazole has been determined, confirming its planar structure and intermolecular hydrogen bonding network.[2]
Caption: A generalized experimental workflow for the study of tautomerism.
Infrared (IR) Spectroscopy
IR spectroscopy can provide valuable information about the N-H stretching vibrations, which differ for each tautomer. The presence and position of the N-H absorption band can help in identifying the predominant tautomeric form. The IR spectra of 3,5-dibromo-1,2,4-triazole and its deuterated form have been reported and assigned.[2]
Computational Chemistry: A Theoretical Lens
Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of the different tautomers. These calculations can provide insights into the gas-phase energies and the effects of solvation, helping to rationalize the experimentally observed tautomeric preferences.
Implications for Drug Development
The tautomeric state of a 1,2,4-triazole derivative directly impacts its ability to interact with biological targets. The arrangement of hydrogen bond donors and acceptors, as well as the overall shape and electronic properties of the molecule, are all dependent on the tautomeric form. Therefore, a thorough understanding and control of tautomerism are critical for:
-
Rational Drug Design: Designing molecules that exist predominantly in the bioactive tautomeric form.
-
Structure-Activity Relationship (SAR) Studies: Understanding how modifications to the molecular structure affect tautomeric equilibrium and, consequently, biological activity.
-
Pharmacokinetic Properties: Tautomerism can influence properties such as solubility, membrane permeability, and metabolic stability.
Conclusion
The tautomerism of substituted 3,5-dibromo-1,2,4-triazoles is a multifaceted phenomenon governed by a delicate balance of electronic and environmental factors. A comprehensive approach that combines targeted synthesis, advanced spectroscopic characterization, and theoretical modeling is essential for elucidating the tautomeric preferences of these versatile scaffolds. Such knowledge is not only of fundamental chemical interest but also holds immense potential for the development of novel and more effective therapeutic agents.
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- 6. tsijournals.com [tsijournals.com]
- 7. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel 1,2,4-triazole derivatives: Design, synthesis, anticancer evaluation, molecular docking, and pharmacokinetic profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Experimental Protocol: A Guided Synthesis of 3,5-Dibromo-1-(2-methylpropyl)-1H-1,2,4-triazole
Abstract
This document provides a comprehensive, three-part experimental protocol for the synthesis of 3,5-Dibromo-1-(2-methylpropyl)-1H-1,2,4-triazole, a heterocyclic compound of interest for pharmaceutical and materials science research. The narrative moves beyond a simple recitation of steps to explain the underlying chemical principles, from the initial ring formation to the critical diazotization and final regioselective alkylation. This guide is designed for researchers and professionals in organic synthesis and drug development, emphasizing safety, reproducibility, and mechanistic understanding.
Introduction
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous antifungal, antiviral, and anticancer agents. Halogenated and N-alkylated derivatives, such as the target molecule 3,5-Dibromo-1-(2-methylpropyl)-1H-1,2,4-triazole, serve as versatile building blocks for creating complex molecular architectures. The bromine atoms provide reactive handles for subsequent cross-coupling reactions, while the N-isobutyl group enhances lipophilicity and modulates steric properties, influencing biological activity and material characteristics.
This protocol details a robust and logical synthetic pathway, commencing with the formation of 3,5-diamino-1H-1,2,4-triazole (guanazole), followed by a Sandmeyer-type diazotization to yield 3,5-Dibromo-1H-1,2,4-triazole, and culminating in a regioselective N-alkylation to afford the final product.
Overall Synthetic Scheme
The synthesis is performed in three distinct stages, as illustrated below.
Caption: A three-stage workflow for the target molecule synthesis.
Part 1: Synthesis of 3,5-Diamino-1H-1,2,4-triazole (Guanazole)
Principle and Mechanistic Insight
The synthesis of the triazole core is achieved through the cyclocondensation of hydrazine with dicyandiamide. In this reaction, one of the amino groups of hydrazine acts as a nucleophile, attacking one of the nitrile carbons of dicyandiamide. A series of intramolecular proton transfers and cyclization steps follows, ultimately leading to the stable, aromatic 1,2,4-triazole ring. The use of hydrazine nitrate, formed in situ from hydrazine hydrate and nitric acid, provides the necessary reactant in an appropriate salt form for the reaction.[1]
Materials and Equipment
| Reagent/Equipment | Specification | Supplier (Example) |
| Dicyandiamide | ≥99% purity | Sigma-Aldrich |
| Hydrazine hydrate | 80% solution in water | Sigma-Aldrich |
| Nitric Acid | 68-70%, ACS Reagent Grade | Fisher Scientific |
| Round-bottom flask | 500 mL, with reflux condenser | VWR |
| Magnetic stirrer with hotplate | - | IKA |
| Beakers, Graduated cylinders | Assorted sizes | Pyrex |
| Buchner funnel and filter flask | - | - |
Experimental Protocol
-
Preparation of Hydrazine Nitrate: In a 500 mL round-bottom flask equipped with a magnetic stir bar and situated in an ice-water bath, cautiously add 50 mL (approx. 1.0 mol) of 80% hydrazine hydrate.
-
While stirring vigorously, slowly add 126 mL (approx. 2.0 mol) of concentrated nitric acid dropwise. Causality: The slow, cooled addition is critical to manage the highly exothermic acid-base neutralization reaction. Maintaining a low temperature (20-60°C) prevents uncontrolled decomposition.[1]
-
Reaction with Dicyandiamide: Once the addition is complete and the solution has cooled, add 84.0 g (1.0 mol) of dicyandiamide to the flask in one portion.
-
Reflux: Attach a reflux condenser and heat the mixture gently. As the temperature rises, the solids will dissolve. Maintain a gentle reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation and Purification: After cooling to room temperature, a white precipitate will form. Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with two portions of ice-cold water (50 mL each) and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield 3,5-diamino-1H-1,2,4-triazole as a white crystalline solid.
Part 2: Synthesis of 3,5-Dibromo-1H-1,2,4-triazole
Principle and Mechanistic Insight
This transformation is a classic example of the Sandmeyer reaction .[2][3] The two primary amino groups of guanazole are converted into diazonium salts upon reaction with nitrous acid (generated in situ from sodium nitrite and a strong acid, HBr).[4] These diazonium groups are excellent leaving groups (as N₂ gas). In the presence of a copper(I) bromide catalyst, a single-electron transfer from Cu(I) to the diazonium salt generates an aryl radical and N₂, which is then trapped by a bromide ion from the Cu(II)Br₂ complex to form the C-Br bond, regenerating the Cu(I) catalyst.
Caption: Key steps of the Sandmeyer reaction for bromination.
Materials and Equipment
| Reagent/Equipment | Specification | Safety Precaution |
| 3,5-Diamino-1H-1,2,4-triazole | From Part 1 | - |
| Hydrobromic Acid (HBr) | 48% aqueous solution | Corrosive, causes severe burns. Work in a fume hood. |
| Sodium Nitrite (NaNO₂) | ≥97% purity, granular | Oxidizer, toxic if swallowed.[5][6][7] Avoid contact with acids. |
| Copper(I) Bromide (CuBr) | ≥98% purity | Irritant. |
| Large Beaker or Flask | 1 L | For reaction and quenching |
| Ice Bath | - | Essential for temperature control during diazotization |
Experimental Protocol
-
Initial Setup: In a 1 L beaker equipped with a mechanical stirrer and placed in a large ice-salt bath, add 99.0 g (1.0 mol) of 3,5-diamino-1H-1,2,4-triazole to 500 mL of 48% hydrobromic acid. Stir until a slurry is formed.
-
Catalyst Addition: Add 5.0 g (0.035 mol) of copper(I) bromide to the mixture.
-
Diazotization: Cool the slurry to between -5°C and 0°C. Prepare a solution of 152 g (2.2 mol) of sodium nitrite in 250 mL of water. Add this NaNO₂ solution dropwise to the triazole slurry via an addition funnel.
-
Trustworthiness: The rate of addition must be carefully controlled to keep the temperature below 5°C. This is paramount to prevent the premature decomposition of the unstable diazonium salt and to control the evolution of nitrogen gas. A vigorous evolution of reddish-brown bromine and nitrogen gas will be observed.
-
-
Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 2 hours, then let it warm to room temperature and stir overnight.
-
Work-up and Isolation: Pour the reaction mixture onto 1 kg of crushed ice. A precipitate will form.
-
Collect the crude product by vacuum filtration. Wash the solid thoroughly with water until the filtrate is colorless and neutral to pH paper.
-
Recrystallize the crude solid from an ethanol/water mixture to afford 3,5-Dibromo-1H-1,2,4-triazole as a white to off-white solid.[8]
Part 3: Synthesis of 3,5-Dibromo-1-(2-methylpropyl)-1H-1,2,4-triazole
Principle and Mechanistic Insight
The final step is a nucleophilic substitution reaction where the deprotonated 3,5-dibromo-1H-1,2,4-triazole acts as the nucleophile. The use of a base, such as potassium carbonate, deprotonates the triazole ring, creating a triazolate anion. This anion then attacks the electrophilic carbon of isobutyl bromide, displacing the bromide ion and forming the new N-C bond.
-
Expertise & Experience: Alkylation of unsymmetrical triazoles can lead to a mixture of N1 and N4 isomers.[9][10] However, for 3,5-disubstituted-1,2,4-triazoles, N1 alkylation is often thermodynamically favored. Using a polar aprotic solvent like DMF helps to solvate the cation of the base, enhancing the nucleophilicity of the triazolate anion.[11]
Caption: The N-alkylation proceeds via deprotonation then SN2 attack.
Materials and Equipment
| Reagent/Equipment | Specification | Safety Precaution |
| 3,5-Dibromo-1H-1,2,4-triazole | From Part 2 | Irritant. |
| 1-Bromo-2-methylpropane (Isobutyl bromide) | ≥98% purity | Highly flammable liquid and vapor. Causes skin and eye irritation.[12][13][14] |
| Potassium Carbonate (K₂CO₃) | Anhydrous, fine powder | Irritant. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Teratogen, skin and eye irritant. |
| Rotary Evaporator | - | To remove solvent under reduced pressure. |
| Chromatography Column | Silica gel, 230-400 mesh | For purification. |
Experimental Protocol
-
Reaction Setup: To a 250 mL round-bottom flask, add 22.7 g (0.1 mol) of 3,5-Dibromo-1H-1,2,4-triazole, 20.7 g (0.15 mol) of anhydrous potassium carbonate, and 100 mL of anhydrous DMF.
-
Addition of Alkylating Agent: Stir the suspension at room temperature and add 15.1 g (11.2 mL, 0.11 mol) of isobutyl bromide dropwise over 15 minutes.
-
Reaction: Heat the mixture to 60-70°C and stir for 12-18 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).
-
Quenching and Extraction: After cooling to room temperature, pour the reaction mixture into 500 mL of cold water. A crude product may precipitate or form an oil.
-
Extract the aqueous mixture three times with ethyl acetate (150 mL each).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude residue by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to isolate the desired N1-isomer.
Final Product Characterization
The identity and purity of the final product, 3,5-Dibromo-1-(2-methylpropyl)-1H-1,2,4-triazole, should be confirmed by standard analytical techniques.
| Analysis | Expected Results |
| Appearance | White to pale yellow solid or viscous oil. |
| Melting Point | To be determined experimentally. Compare to literature values if available. |
| ¹H NMR (CDCl₃) | δ (ppm): ~4.0 (d, 2H, N-CH₂), ~2.2 (m, 1H, CH), ~0.9 (d, 6H, C(CH₃)₂) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~145 (C3/C5), ~138 (C3/C5), ~55 (N-CH₂), ~28 (CH), ~19 (CH₃) |
| Mass Spec (ESI) | m/z: [M+H]⁺ expected for C₆H₉Br₂N₃. The isotopic pattern for two bromine atoms (approx. 1:2:1 ratio for M, M+2, M+4) should be clearly visible. |
Comprehensive Safety Precautions
-
Personal Protective Equipment (PPE): Safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (nitrile or neoprene) must be worn at all times.
-
Fume Hood: All steps of this synthesis, especially those involving hydrobromic acid, sodium nitrite, isobutyl bromide, and DMF, must be performed in a well-ventilated chemical fume hood.
-
Exothermic Reactions: Be prepared to manage exothermic reactions in Parts 1 and 2 with adequate cooling baths. Never add reagents faster than specified.
-
Handling Sodium Nitrite: Sodium nitrite is a strong oxidizer and is toxic.[15] Do not mix it directly with acids in concentrated form. Avoid contact with combustible materials.
-
Handling Isobutyl Bromide: This reagent is highly flammable.[16] Ensure there are no ignition sources nearby. It is also an irritant.[12]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Halogenated organic waste should be collected separately.
References
- Google Patents. (n.d.). Hydrothermal synthesis method of 3,5-diamino-1,2,4-triazole.
-
ResearchGate. (n.d.). An Investigation into the Alkylation of 1,2,4-Triazole. Retrieved January 27, 2026, from [Link]
-
Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved January 27, 2026, from [Link]
-
International Union of Crystallography. (2018). Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate. Retrieved January 27, 2026, from [Link]
-
PubMed. (2010). 3,5-di(2-pyridyl)-1,2,4-triazole: first observation of room-temperature rearrangement of an N(4) to an N(1) substituent following alkylation. Retrieved January 27, 2026, from [Link]
-
De Gruyter. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Retrieved January 27, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (n.d.). N‐alkylation of NH‐1,2,3‐triazoles. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of 3,5-dinitro-1,2,4-triazole. Retrieved January 27, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Retrieved January 27, 2026, from [Link]
-
Beilstein Journal of Organic Chemistry. (2019). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved January 27, 2026, from [Link]
-
PubChem. (n.d.). 3,5-Dibromo-1-methyl-1H-1,2,4-triazole. Retrieved January 27, 2026, from [Link]
-
New Jersey Department of Health. (2016). Sodium nitrite - Hazardous Substance Fact Sheet. Retrieved January 27, 2026, from [Link]
-
Royal Society of Chemistry. (2019). Deprotonation of a dinuclear copper complex of 3,5-diamino-1,2,4-triazole for high oxygen reduction activity. Retrieved January 27, 2026, from [Link]
- Google Patents. (n.d.). Method of synthesis of 3,5-diamino-1,2,4-triazole nitrate.
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved January 27, 2026, from [Link]
-
Scribd. (n.d.). Sodium Nitrite Safety Guide. Retrieved January 27, 2026, from [Link]
-
Krishna Solvechem Ltd. (n.d.). ISO Butyl bromide MSDS. Retrieved January 27, 2026, from [Link]
-
National Institutes of Health. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved January 27, 2026, from [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved January 27, 2026, from [Link]
-
National Chemical Laboratory, India. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Retrieved January 27, 2026, from [Link]
-
Chemtrade Logistics. (2025). Safety Data Sheet Sodium Nitrite, High Purity Special Granular Grade. Retrieved January 27, 2026, from [Link]
-
MDPI. (2022). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. Retrieved January 27, 2026, from [Link]
-
MDPI. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Retrieved January 27, 2026, from [Link]
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A Researcher's Guide to the Strategic Functionalization of C3 and C5 Positions on the 1,2,4-Triazole Ring: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including antifungal, anticancer, and antiviral agents.[1] Its prevalence stems from its unique physicochemical properties, such as its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a bioisostere for amide bonds. The biological activity of 1,2,4-triazole-containing molecules is profoundly influenced by the nature and position of substituents on the triazole ring. Consequently, the selective functionalization of its carbon atoms, particularly at the C3 and C5 positions, is a critical endeavor in the design and synthesis of novel drug candidates.
This technical guide provides an in-depth exploration of established and cutting-edge methodologies for the targeted functionalization of the C3 and C5 positions of the 1,2,4-triazole ring. We will delve into the mechanistic underpinnings of these transformations, offering detailed, field-proven protocols and expert insights to empower researchers in their drug discovery efforts.
The Strategic Importance of C3 and C5 Functionalization
The C3 and C5 positions of the 1,2,4-triazole ring are pivotal for modulating the pharmacological profile of a molecule. Substitution at these sites can influence a compound's potency, selectivity, and pharmacokinetic properties. The ability to selectively introduce a diverse array of functional groups at these positions allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Direct C-H Functionalization: A Paradigm Shift in Triazole Synthesis
Traditional methods for synthesizing substituted 1,2,4-triazoles often involve the construction of the heterocyclic ring from acyclic precursors already bearing the desired substituents. While effective, these approaches can be lengthy and may not be suitable for late-stage functionalization. The advent of direct C-H activation has revolutionized the synthesis of complex molecules, offering a more atom-economical and efficient alternative.[2] In the context of 1,2,4-triazoles, direct C-H functionalization allows for the introduction of new functionalities onto a pre-existing triazole core, providing a powerful tool for rapid library synthesis and lead optimization.
Palladium-Catalyzed Direct C-H Arylation of 1-Substituted 1,2,4-Triazoles
Palladium-catalyzed cross-coupling reactions are among the most powerful methods for the formation of carbon-carbon bonds. A significant breakthrough in the direct functionalization of 1,2,4-triazoles was the development of a palladium-catalyzed C-H arylation protocol. This method enables the direct coupling of 1-substituted 1,2,4-triazoles with a variety of aryl halides.
Mechanism of Action:
The catalytic cycle is believed to proceed through a concerted metalation-deprotonation (CMD) pathway. The palladium catalyst, in a high oxidation state, coordinates to the triazole ring. A base then facilitates the deprotonation of the C-H bond, leading to the formation of a palladacycle intermediate. Reductive elimination from this intermediate then furnishes the arylated triazole and regenerates the active palladium catalyst. The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often promoting the desired transformation.
Figure 1: Simplified workflow for Palladium-Catalyzed C-H Arylation.
Protocol: Palladium-Catalyzed C-H Arylation of a 1-Substituted 1,2,4-Triazole
This protocol is adapted from the work of Sames and co-workers and provides a general procedure for the direct arylation of 1-substituted 1,2,4-triazoles.[2]
Materials:
-
1-Substituted 1,2,4-triazole
-
Aryl halide (bromide or iodide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
[P(n-Bu)Ad₂H]BF₄ (Adamantyl-containing phosphonium salt ligand)
-
Potassium carbonate (K₂CO₃), finely ground
-
Pivalic acid
-
Toluene, anhydrous
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 1-substituted 1,2,4-triazole (1.0 equiv), aryl halide (1.5 equiv), Pd(OAc)₂ (5 mol%), [P(n-Bu)Ad₂H]BF₄ (10 mol%), K₂CO₃ (3.0 equiv), and pivalic acid (0.3 equiv).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene (to achieve a concentration of 1.0 M with respect to the triazole).
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired C5-arylated 1,2,4-triazole.
Data Presentation:
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Bromotoluene | 1-Substituted-5-(4-methylphenyl)-1,2,4-triazole | 75 |
| 2 | 4-Bromoanisole | 1-Substituted-5-(4-methoxyphenyl)-1,2,4-triazole | 82 |
| 3 | 1-Bromo-4-fluorobenzene | 1-Substituted-5-(4-fluorophenyl)-1,2,4-triazole | 68 |
| 4 | 3-Bromo-pyridine | 1-Substituted-5-(pyridin-3-yl)-1,2,4-triazole | 55 |
Table 1: Representative yields for the palladium-catalyzed C-H arylation of a 1-substituted 1,2,4-triazole.
Copper-Catalyzed Direct C-H Arylation
As an alternative to palladium, copper catalysis offers a more economical approach to direct C-H arylation of 1,2,4-triazoles. These reactions often require higher temperatures but can be effective for a range of substrates.
Protocol: Copper-Catalyzed C-H Arylation of a 1-Substituted 1,2,4-Triazole
Materials:
-
1-Substituted 1,2,4-triazole
-
Aryl iodide
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
In a sealed tube, combine the 1-substituted 1,2,4-triazole (1.0 equiv), aryl iodide (2.0 equiv), CuI (10 mol%), 1,10-phenanthroline (20 mol%), and Cs₂CO₃ (2.0 equiv).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous DMF.
-
Seal the tube and heat the mixture at 140 °C for 24 hours.
-
After cooling, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the C5-arylated product.
Functionalization via Halogenated Intermediates
The introduction of a halogen atom at the C3 or C5 position provides a versatile handle for a wide range of subsequent cross-coupling reactions, allowing for the installation of diverse functionalities.
Synthesis of 3-Bromo-1,2,4-triazoles
3-Bromo-1,2,4-triazoles are valuable intermediates that can be prepared from commercially available starting materials.
Protocol: Synthesis of 3-Bromo-5-phenyl-1H-1,2,4-triazole
Materials:
-
3-Amino-5-phenyl-1H-1,2,4-triazole
-
Copper(II) bromide (CuBr₂)
-
tert-Butyl nitrite
-
Acetonitrile
Procedure:
-
To a stirred suspension of 3-amino-5-phenyl-1H-1,2,4-triazole (1.0 equiv) and CuBr₂ (1.5 equiv) in acetonitrile at 0 °C, add tert-butyl nitrite (1.5 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to obtain 3-bromo-5-phenyl-1H-1,2,4-triazole.
Suzuki-Miyaura Cross-Coupling of 3-Halo-1,2,4-triazoles
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. 3-Halo-1,2,4-triazoles are excellent substrates for this reaction, enabling the introduction of various aryl and heteroaryl groups at the C3 position.
Figure 2: Key components of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling of 3-Bromo-5-phenyl-1H-1,2,4-triazole
Materials:
-
3-Bromo-5-phenyl-1H-1,2,4-triazole
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
To a microwave vial, add 3-bromo-5-phenyl-1H-1,2,4-triazole (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv).
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Seal the vial and heat the mixture in a microwave reactor at 120 °C for 30 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the 3-aryl-5-phenyl-1H-1,2,4-triazole.
Data Presentation:
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3,5-Diphenyl-1H-1,2,4-triazole | 92 |
| 2 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-5-phenyl-1H-1,2,4-triazole | 88 |
| 3 | Thiophen-2-ylboronic acid | 5-Phenyl-3-(thiophen-2-yl)-1H-1,2,4-triazole | 78 |
Table 2: Representative yields for the Suzuki-Miyaura coupling of a 3-bromo-1,2,4-triazole.
Buchwald-Hartwig Amination of 5-Halo-1,2,4-triazoles
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method is highly effective for the amination of 5-halo-1,2,4-triazoles, providing access to a wide range of 5-amino-1,2,4-triazole derivatives.
Mechanism of Action:
The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine. Deprotonation by a base generates a palladium-amido complex, which then undergoes reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[3]
Protocol: Buchwald-Hartwig Amination of a 5-Chloro-1,2,4-triazole
Materials:
-
5-Chloro-1-substituted-1,2,4-triazole
-
Amine (primary or secondary)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene, anhydrous
Procedure:
-
In a glovebox, charge a vial with Pd₂(dba)₃ (2.5 mol%), Xantphos (7.5 mol%), and NaOt-Bu (1.4 equiv).
-
Add the 5-chloro-1-substituted-1,2,4-triazole (1.0 equiv) and the amine (1.2 equiv).
-
Add anhydrous toluene.
-
Seal the vial and heat the mixture at 100 °C for 16 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Concentrate the filtrate and purify the crude product by flash chromatography to obtain the 5-amino-1-substituted-1,2,4-triazole.
Conclusion and Future Perspectives
The functionalization of the C3 and C5 positions of the 1,2,4-triazole ring is a vibrant and rapidly evolving field of research. The methodologies outlined in this guide, from direct C-H activation to cross-coupling reactions of halogenated intermediates, provide a powerful toolkit for medicinal chemists to synthesize novel and diverse libraries of 1,2,4-triazole-based compounds. The continued development of more efficient, selective, and sustainable catalytic systems will undoubtedly lead to the discovery of new drug candidates with improved therapeutic profiles. As our understanding of the underlying reaction mechanisms deepens, so too will our ability to rationally design and execute the synthesis of these vital heterocyclic scaffolds.
References
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Jha, A. K., et al. (2022). Metal catalyzed C–H functionalization on triazole rings. RSC Advances, 12(43), 28267-28283. [Link]
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Dheer, D., Singh, V., & Shankar, R. (2017). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic & Medicinal Chemistry, 25(18), 4863-4887. [Link]
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Chen, X., et al. (2016). Palladium-Catalyzed C–H Arylation of 1,2,3-Triazoles. Molecules, 21(10), 1268. [Link]
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Ueda, S., & Nagasawa, H. (2009). Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition−Oxidative Cyclization. Journal of the American Chemical Society, 131(42), 15080–15081. [Link]
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Bokor, É., et al. (2013). Synthesis of 3-(β-d-Glucopyranosyl)-5–substituted 1,2,4-triazoles from c-glucose-toluene sulfonyl hydrazone. Carbohydrate Research, 381, 143-147. [Link]
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Molander, G. A., & Canturk, B. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(2), 825-831. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
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Application Notes and Protocols for the Development of Novel Antifungal Agents
Abstract
The escalating threat of invasive fungal infections, compounded by the rise of antifungal resistance, necessitates the urgent development of novel therapeutic agents. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals engaged in the discovery and preclinical evaluation of new antifungal compounds. Moving beyond a rigid template, this document offers an in-depth, field-proven perspective on the critical stages of antifungal drug discovery, from initial target identification and high-throughput screening to lead optimization and in vivo validation. Detailed, step-by-step protocols for key experimental assays are provided, alongside an exploration of the causality behind experimental choices, ensuring both technical accuracy and practical applicability.
Introduction: The Imperative for New Antifungal Therapies
Fungal infections represent a significant and growing threat to global public health, with invasive mycoses causing an estimated 1.7 million deaths annually. The clinical challenge is intensified by the limited arsenal of available antifungal drugs, which primarily belong to three major classes: polyenes, azoles, and echinocandins. The widespread use of these agents has inevitably led to the emergence of drug-resistant strains, rendering many infections difficult or impossible to treat.[1] Furthermore, the eukaryotic nature of fungal cells presents a fundamental challenge in drug development: the potential for cross-reactivity with human host cells, leading to toxicity.
This landscape underscores the critical need for novel antifungal agents with new mechanisms of action that can overcome existing resistance and offer improved safety profiles. The ideal antifungal agent should exhibit broad-spectrum, fungicidal activity against fungal-specific targets to minimize host toxicity.[2] This application note will delineate a strategic and methodological approach to the identification and validation of such novel compounds.
The Antifungal Drug Discovery Workflow: A Conceptual Overview
The journey from a potential antifungal compound to a clinical candidate is a multi-step process that requires a combination of high-throughput screening, rigorous validation, and a deep understanding of fungal biology. This workflow can be conceptualized as a funnel, starting with a large number of compounds that are progressively filtered through increasingly stringent assays.
Caption: A generalized workflow for the discovery and preclinical development of novel antifungal agents.
Target Identification: Uncovering Fungal Vulnerabilities
A cornerstone of modern drug discovery is the identification of molecular targets that are essential for fungal survival and virulence but are absent or significantly different in humans. This approach minimizes the potential for off-target effects and host toxicity. Several promising novel antifungal targets are currently under investigation.
| Target | Function & Pathway | Rationale for Targeting | Key Pathogens |
| Gwt1 (GPI-anchor biosynthesis) | Inositol acylation in the Glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway. | GPI-anchored proteins are crucial for fungal cell wall integrity, adhesion, and virulence.[3][4] | Candida spp., Aspergillus spp., Cryptococcus spp. |
| Dihydroorotate Dehydrogenase (DHODH) | Pyrimidine biosynthesis. | Essential for fungal DNA and RNA synthesis. | Aspergillus spp., and other filamentous fungi. |
| Chitin Synthase | Biosynthesis of chitin, a key component of the fungal cell wall. | The fungal cell wall is a unique and essential structure not present in mammalian cells. | Broad-spectrum potential. |
| Inositol Phosphorylceramide (IPC) Synthase | Sphingolipid biosynthesis. | Sphingolipids are important for fungal membrane integrity and signaling. | Broad-spectrum potential. |
| Heat Shock Protein 90 (Hsp90) | Protein folding and stress response. | Inhibition of Hsp90 can destabilize key client proteins involved in fungal virulence and drug resistance.[5] | Candida spp., Aspergillus spp. |
| Efflux Pumps | Membrane transporters that extrude antifungal drugs from the cell. | Inhibiting efflux pumps can restore the efficacy of existing antifungal drugs.[5] | Candida spp., Aspergillus spp. |
High-Throughput Screening (HTS) and Hit Identification
HTS enables the rapid screening of large libraries of small molecules, natural products, or repurposed drugs to identify "hits" with antifungal activity. The design of the HTS assay is critical and should be tailored to the specific target or phenotype of interest.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a fundamental assay to determine the potency of a compound against a specific fungal pathogen, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7][8][9][10]
Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a critical parameter for assessing the potential of a hit compound.
Materials:
-
96-well microtiter plates
-
Fungal isolate (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium buffered with MOPS
-
Test compound and control antifungal (e.g., fluconazole)
-
Spectrophotometer or plate reader
Procedure:
-
Prepare Fungal Inoculum:
-
Culture the fungal isolate on an appropriate agar medium.
-
Prepare a suspension of fungal cells or conidia in sterile saline.
-
Adjust the suspension to a concentration of 1-5 x 10^6 CFU/mL using a spectrophotometer or hemocytometer.
-
Dilute the adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the assay wells.
-
-
Prepare Compound Dilutions:
-
Perform serial two-fold dilutions of the test compound and control antifungal in RPMI-1640 medium in the 96-well plate.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the compound dilutions.
-
Include a growth control (inoculum without compound) and a sterility control (medium only).
-
Incubate the plates at 35°C for 24-48 hours (for yeasts) or up to 72 hours (for some filamentous fungi).
-
-
Endpoint Determination:
-
Read the MIC as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control, determined visually or by spectrophotometry.
-
In Vitro Validation: Characterizing Lead Compounds
Once hits are identified, a series of in vitro assays are performed to characterize their biological activity, including their potential for synergistic interactions and their toxicity to mammalian cells.
Protocol 2: Checkerboard Synergy Assay
Rationale: Combination therapy is a promising strategy to combat antifungal resistance. The checkerboard assay is used to assess the interaction between two compounds (e.g., a novel compound and an existing antifungal) to determine if their combined effect is synergistic, additive, or antagonistic.[11]
Procedure:
-
Plate Setup:
-
In a 96-well plate, create a two-dimensional matrix of compound concentrations.
-
Serially dilute Compound A along the rows and Compound B along the columns.
-
-
Inoculation and Incubation:
-
Inoculate the plate with the fungal suspension as described in the MIC protocol.
-
Incubate under the same conditions.
-
-
Data Analysis:
-
Determine the MIC of each compound alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpret the results as follows:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Additive/Indifference
-
FICI > 4.0: Antagonism
-
-
| Compound A | Compound B | Fungal Strain | FICI | Interpretation | Reference |
| Berberine | Punicalagin | Candida albicans | 0.13-0.31 | Synergy | [12] |
| Eugenol | Berberine | Candida albicans | 0.19-0.5 | Synergy | [13] |
| Amphotericin B | 1,3,4-thiadiazole derivative | Candida albicans | ≤ 0.5 | Synergy | [14] |
Protocol 3: Mammalian Cell Cytotoxicity Assay (MTT Assay)
Rationale: It is crucial to assess the toxicity of a novel antifungal compound against mammalian cells to determine its therapeutic index. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[15][16][17][18][19]
Materials:
-
Mammalian cell line (e.g., HepG2, HeLa)
-
96-well plates
-
Cell culture medium (e.g., DMEM)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| Platinum Nanocatalysts | HeLa | 53.74 ± 2.95 | [15] |
| 1,2,4-Triazine Compound (Tr-2) | HepG2 | Varies by time | [17] |
| Furan derivative (Compound 1) | HeLa | Significant anticancer activity | [19] |
Mechanism of Action Studies: Elucidating the "How"
Understanding how a novel compound exerts its antifungal effect is crucial for its development. This can involve a variety of techniques, from genetic and molecular biology approaches to biochemical assays.
Focus on a Novel Pathway: GPI-Anchor Biosynthesis
The Glycosylphosphatidylinositol (GPI)-anchor biosynthesis pathway is an excellent example of a fungus-specific target. GPI anchors are essential for attaching a wide range of proteins to the cell surface, which are critical for cell wall integrity, adhesion, and virulence.[3][4][20][21][22]
Caption: Simplified diagram of the fungal GPI-anchor biosynthesis pathway, highlighting the target of novel antifungal agents like Fosmanogepix.
In Vivo Evaluation: Testing in a Living System
In vivo models are indispensable for evaluating the efficacy, pharmacokinetics, and pharmacodynamics of a novel antifungal agent in a whole-organism context. Murine models are the most commonly used for this purpose.
Protocol 4: Murine Model of Invasive Pulmonary Aspergillosis
Rationale: Invasive aspergillosis is a life-threatening infection, particularly in immunocompromised individuals. This model allows for the evaluation of a compound's ability to reduce fungal burden and improve survival in a relevant disease state.[23][24][25][26][27]
Materials:
-
Immunocompromised mice (e.g., BALB/c or C57BL/6 treated with cyclophosphamide and cortisone acetate)
-
Aspergillus fumigatus conidia
-
Inhalation exposure system
-
Test compound and vehicle control
Procedure:
-
Immunosuppression: Render mice neutropenic using a clinically relevant immunosuppressive regimen (e.g., cyclophosphamide and cortisone acetate).
-
Infection: Infect mice with A. fumigatus conidia via intranasal instillation or an inhalation chamber to establish a pulmonary infection.
-
Treatment: Administer the test compound at various doses and schedules, starting at a defined time post-infection. Include a vehicle control group.
-
Monitoring: Monitor the mice daily for clinical signs of illness and survival.
-
Endpoint Analysis:
-
At the end of the study, or upon reaching a humane endpoint, euthanize the mice.
-
Harvest lungs and other organs (e.g., brain, kidneys) to determine the fungal burden by plating serial dilutions of tissue homogenates.
-
Perform histopathological analysis of tissues to assess the extent of infection and inflammation.
-
Protocol 5: Murine Model of Cryptococcal Meningitis
Rationale: Cryptococcal meningitis is a devastating infection of the central nervous system. This model is essential for evaluating the ability of a compound to cross the blood-brain barrier and treat a CNS infection.[28][29][30][31][32]
Procedure:
-
Infection: Anesthetize mice and infect them with Cryptococcus neoformans via intracranial or intravenous injection.
-
Treatment: Initiate treatment with the test compound and controls at a specified time post-infection.
-
Monitoring: Monitor mice for neurological symptoms and survival.
-
Endpoint Analysis:
-
Determine the fungal burden in the brain, lungs, and other organs.
-
Assess the inflammatory response in the brain through histology and cytokine analysis.
-
Conclusion and Future Directions
The development of novel antifungal agents is a complex but critical endeavor. The protocols and strategies outlined in this application note provide a robust framework for the identification and preclinical validation of new antifungal candidates. By focusing on novel, fungus-specific targets and employing a rigorous cascade of in vitro and in vivo assays, the scientific community can continue to populate the drug development pipeline with promising new therapies to combat the growing threat of fungal infections. Future efforts should also focus on exploring novel therapeutic modalities, such as immunotherapy and virulence factor inhibitors, to further expand our armamentarium against these formidable pathogens.
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Synergistic antifungal effects of botanical extracts against Candida albicans. PubMed. [Link]
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In Vitro Synergistic Effects of Hinokitiol and Fluconazole Against Candida albicans. MDPI. [Link]
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Antifungal Activity of Gepinacin Scaffold Glycosylphosphatidylinositol Anchor Biosynthesis Inhibitors with Improved Metabolic Stability. PubMed Central. [Link]
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Synergistic combinations of antifungals and anti-virulence agents to fight against Candida albicans. PubMed Central. [Link]
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IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines. PubMed Central. [Link]
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Synergistic Antifungal Interactions between Antibiotic Amphotericin B and Selected 1,3,4-thiadiazole Derivatives, Determined by Microbiological, Cytochemical, and Molecular Spectroscopic Studies. MDPI. [Link]
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Targeting the GPI biosynthetic pathway. PubMed Central. [Link]
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Emerging Antifungal Targets and Strategies. PubMed Central. [Link]
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Cytotoxicity (IC50, µg/mL) of different tested compounds against human... ResearchGate. [Link]
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Discovery of Natural Products With Antifungal Potential Through Combinatorial Synergy. Frontiers. [Link]
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A murine model of Cryptococcus gattii meningoencephalitis. PubMed Central. [Link]
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The Cytotoxic Effect on HepG2 Cell Line and In Vitro, In Silico Evaluation of 1,2,4-Triazine Compounds as Inhibitors of Acetylcholinesterase and Glutathione S-Transferase. PubMed. [Link]
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Detailed characterisation of invasive aspergillosis in a murine model of X-linked chronic granulomatous disease shows new insights in infections caused by Aspergillus fumigatus versus Aspergillus nidulans. Frontiers. [Link]
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Use of Clinical Isolates to Establish Criteria for a Mouse Model of Latent Cryptococcus neoformans Infection. Frontiers. [Link]
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The Gpi Anchor Pathway: A Promising Antifungal Target? ResearchGate. [Link]
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Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard— Second Edition. CLSI. [Link]
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Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. ANSI Webstore. [Link]
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Standardization of an Experimental Murine Model of Invasive Pulmonary Aspergillosis. ASM Journals. [Link]
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Inbred Mouse Models in Cryptococcus neoformans Research. MDPI. [Link]
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IC 50 of furan derivatives against the HeLa, Hepg2 and Vero cell lines. ResearchGate. [Link]
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Diagnosis and management of cryptococcal meningitis in HIV-infected adults. Frontiers. [Link]
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Cryptococcal Meningitis. Johns Hopkins ABX Guide. [Link]
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Treatment of Invasive Pulmonary Aspergillosis and Preventive and Empirical Therapy for Invasive Candidiasis in Adult Pulmonary and Critical Care Patients: An Official American Thoracic Society Clinical Practice Guideline. ATS Journals. [Link]
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M38 - Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. CLSI. [Link]
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Detailed characterisation of invasive aspergillosis in a murine model of X-linked chronic granulomatous disease shows new insights in infections caused by Aspergillus fumigatus versus Aspergillus nidulans. PubMed Central. [Link]
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Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. ResearchGate. [Link]
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Role in the synthesis of potential anticancer compounds
An Application Guide to the Synthesis of Potential Anticancer Compounds
Abstract
The synthesis of novel chemical entities remains the cornerstone of modern anticancer drug discovery. This guide provides researchers, scientists, and drug development professionals with a detailed overview of the critical strategies, methodologies, and protocols involved in the creation of potential anticancer compounds. Moving beyond a simple recitation of steps, this document elucidates the causality behind experimental choices, grounding synthetic protocols in established mechanistic understanding. We will explore foundational synthetic strategies, detail key reaction protocols such as metal-catalyzed cross-coupling and click chemistry, and provide a workflow for the preliminary biological evaluation of synthesized compounds, ensuring a self-validating approach to discovery.
Section 1: The Evolving Landscape of Anticancer Compound Synthesis
Cancer remains a leading cause of mortality worldwide, creating a persistent and urgent need for novel therapeutics with improved efficacy and reduced toxicity.[1] While significant progress has been made, challenges such as drug resistance and tumor heterogeneity demand a continuous pipeline of new chemical agents.[2][3] Organic synthesis is the engine that drives the discovery of these agents, translating our understanding of cancer biology into tangible molecules with the potential to heal.
The modern synthesis of anticancer drugs is a multidisciplinary endeavor, combining cutting-edge chemistry with innovative cancer treatments.[4] It has moved from serendipitous discovery to rational design, leveraging a deep understanding of molecular targets within cancer cells.[5] This guide will walk through the critical phases of this process, from conceptual strategy to the synthesis and initial validation of potential new drugs.
Section 2: Core Synthetic Strategies in Anticancer Drug Discovery
The conception of a potential anticancer agent begins with a strategic approach. The choice of strategy dictates the overall workflow, from the selection of starting materials to the design of the final molecule.
-
Target-Oriented Synthesis (TOS): This is the most prevalent strategy in modern drug discovery. It involves the rational design and synthesis of compounds to interact with a specific, validated biological target known to be critical for cancer cell proliferation or survival.[5] A prime example is the development of protein kinase inhibitors, which are designed to fit into the ATP-binding pocket of specific kinases that are often overactive in cancer.[6][7] Nearly 73 small molecule kinase inhibitors have been approved by the U.S. FDA, highlighting the success of this approach.[7][8]
-
Natural Product Synthesis and Derivatization: Nature is a master chemist, producing an incredible diversity of complex molecules with potent biological activities.[9] Many foundational anticancer drugs, including Paclitaxel (Taxol) and Vincristine, are derived from natural sources.[9][10] Synthesizing these natural products (total synthesis) or chemically modifying them (semi-synthesis) allows chemists to improve their properties, such as enhancing efficacy, reducing side effects, or overcoming resistance.[2][11] For example, derivatives of the natural product Brevilin A have been synthesized to create analogues with significantly improved anticancer activity against lung, colon, and breast cancer cell lines.[1]
-
Molecular Hybridization and Combinatorial Chemistry: These strategies aim to either combine known pharmacophores or rapidly generate large libraries of diverse compounds for screening.[5] Molecular hybridization involves linking two or more drug scaffolds to create a single molecule that can hit multiple targets.[5] Combinatorial chemistry, on the other hand, is a technology used to prepare large collections of compounds, known as chemical libraries, in a rapid and efficient manner.[12][13] These libraries can then be screened against cancer targets to identify new lead compounds.[14]
The general workflow, from strategy selection to initial biological screening, is a cyclical process of design, synthesis, and testing.
Caption: High-level workflow for anticancer compound discovery.
Section 3: Foundational Synthetic Methodologies & Protocols
The execution of a synthetic strategy relies on a robust toolkit of chemical reactions. Here, we detail the protocols for three powerful and widely used methodologies in the synthesis of anticancer compounds.
Metal-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
Metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, allowing for the precise assembly of complex molecules from simpler building blocks.[15] The palladium-catalyzed Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is particularly powerful for creating biaryl structures common in kinase inhibitors.[16][17]
Causality: The power of this reaction lies in its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and halides. The palladium catalyst is crucial as it cycles through oxidative addition, transmetalation, and reductive elimination steps to couple the two fragments, which would not react otherwise.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Protocol 1: Synthesis of a Biaryl Scaffold via Suzuki-Miyaura Coupling
Objective: To couple an aryl bromide with an arylboronic acid to form a biaryl compound, a common core in many anticancer agents.
| Reagent/Component | Role | Typical Quantity |
| Aryl Bromide (Ar¹-Br) | Electrophile | 1.0 mmol |
| Arylboronic Acid (Ar²-B(OH)₂) | Nucleophile | 1.2 mmol (1.2 equiv) |
| Pd(PPh₃)₄ | Catalyst | 0.05 mmol (5 mol%) |
| K₂CO₃ (Potassium Carbonate) | Base | 2.0 mmol (2.0 equiv) |
| 1,4-Dioxane/Water (4:1) | Solvent | 5 mL |
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (5 mol%), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This is critical as the Pd(0) catalyst is sensitive to oxygen.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture (5 mL) via syringe. Degassing the solvent (e.g., by sparging with argon for 20-30 minutes) is essential to prevent catalyst oxidation.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (aryl bromide) is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL). The aqueous washes remove the inorganic base and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid/oil via column chromatography on silica gel to yield the pure biaryl product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
"Click Chemistry": Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
"Click chemistry" refers to reactions that are modular, high-yielding, and generate only inoffensive byproducts. The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring from an azide and a terminal alkyne.[18][19] This reaction is exceptionally reliable and has been widely adopted in drug discovery to link different molecular fragments, for example, in the creation of antibody-drug conjugates or dual-target inhibitors.[20][21]
Causality: The copper(I) catalyst is essential for activating the terminal alkyne, dramatically accelerating a reaction that is otherwise extremely slow. The resulting triazole ring is not just a linker; it is metabolically stable and can form hydrogen bonds, acting as a valuable pharmacophore itself.[19]
Protocol 2: CuAAC for Linking Two Molecular Fragments
Objective: To covalently link an azide-functionalized molecular fragment (Fragment-N₃) with an alkyne-functionalized fragment (Fragment-C≡CH).
| Reagent/Component | Role | Typical Quantity |
| Fragment-N₃ | Substrate 1 | 1.0 mmol |
| Fragment-C≡CH | Substrate 2 | 1.0 mmol (1.0 equiv) |
| CuSO₄·5H₂O | Catalyst Precursor | 0.05 mmol (5 mol%) |
| Sodium Ascorbate | Reducing Agent | 0.1 mmol (10 mol%) |
| tert-Butanol/Water (1:1) | Solvent | 4 mL |
Step-by-Step Methodology:
-
Setup: In a vial, dissolve Fragment-N₃ (1.0 mmol) and Fragment-C≡CH (1.0 mmol) in the t-BuOH/H₂O solvent mixture (4 mL).
-
Catalyst Preparation: In a separate small vial, prepare fresh solutions of CuSO₄·5H₂O (e.g., 50 µL of a 1M solution) and sodium ascorbate (e.g., 100 µL of a 1M solution).
-
Reaction Initiation: Add the sodium ascorbate solution to the main reaction mixture first, followed by the CuSO₄ solution. The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ. A color change (e.g., to yellow or orange) may be observed.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-4 hours. Monitor by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate or CH₂Cl₂). The choice of solvent depends on the polarity of the product.
-
Purification: Wash the combined organic layers with water, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography or recrystallization to obtain the pure triazole-linked product.
-
Characterization: Confirm the structure via NMR and MS. The formation of the triazole is often clearly indicated by a new characteristic singlet in the ¹H NMR spectrum around 7.5-8.5 ppm.
Microwave-Assisted Synthesis of Heterocycles
Heterocyclic compounds, particularly those containing nitrogen, are privileged scaffolds in medicinal chemistry, with nearly 60% of FDA-approved small molecule drugs containing a nitrogen heterocycle.[5] Microwave-assisted synthesis is a modern technique that uses microwave irradiation to rapidly heat reactions, often reducing reaction times from hours to minutes and improving yields.[16]
Causality: Microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating that can accelerate reaction rates significantly compared to conventional oil bath heating. This allows for the rapid synthesis of libraries of heterocyclic compounds for screening.[16]
(Note: A detailed step-by-step protocol for microwave synthesis is highly instrument-specific. The following is a generalized procedure.)
Generalized Procedure for Microwave-Assisted Heterocycle Synthesis:
-
Combine reactants, catalyst, and a suitable high-boiling point solvent in a specialized microwave reaction vessel.
-
Seal the vessel with a septum cap.
-
Place the vessel in the microwave reactor cavity.
-
Program the reaction parameters: target temperature, ramp time, hold time, and maximum pressure.
-
Run the reaction. The instrument will monitor and control the conditions.
-
After the reaction is complete and the vessel has cooled, perform an appropriate workup and purification as described in the previous protocols.
Section 4: Post-Synthesis Evaluation: In Vitro Cytotoxicity Assay
Synthesizing a compound is only the first step. A self-validating protocol requires subsequent biological testing to confirm its intended effect. The MTT assay is a standard, colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. It is a crucial first-pass screen to determine if a newly synthesized compound has cytotoxic (cell-killing) effects against cancer cell lines.[22]
Protocol 3: In Vitro Cytotoxicity Assessment using the MTT Assay
Objective: To determine the concentration at which a synthesized compound reduces the viability of a cancer cell line by 50% (the IC₅₀ value).
Materials:
-
Cancer cell line of interest (e.g., A549 lung cancer, MCF-7 breast cancer)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Synthesized compound dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or Solubilization Buffer
-
96-well plates
-
Multichannel pipette
-
Plate reader (absorbance at ~570 nm)
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the synthesized compound in complete medium from the DMSO stock. The final DMSO concentration in the wells should be kept constant and low (<0.5%) to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include "cells only" (positive control for viability) and "medium only" (blank) wells.
-
Incubation: Incubate the plate for 48-72 hours in a cell culture incubator.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, mitochondrial reductases in living cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the viability percentage against the log of the compound concentration and use a non-linear regression to determine the IC₅₀ value.
| Parameter | Typical Value | Rationale |
| Cell Seeding Density | 5,000 cells/well | Ensures cells are in a logarithmic growth phase during treatment. |
| Compound Incubation | 48-72 hours | Allows sufficient time for the compound to exert its cytotoxic effects. |
| Final DMSO Conc. | < 0.5% | Minimizes solvent-induced cytotoxicity, which could confound results. |
| Absorbance Wavelength | 570 nm | Corresponds to the peak absorbance of the dissolved formazan product. |
Section 5: Emerging Frontiers and Future Outlook
The field of anticancer drug synthesis is continually advancing, driven by technological innovation.
-
Automation and AI: Automated synthesis platforms are accelerating the creation of complex molecules, while machine learning and AI are being used to predict reaction outcomes and design novel molecular structures with desired properties.[4][10]
-
Green Chemistry: There is a growing emphasis on developing sustainable synthetic methods that reduce waste, use less toxic solvents, and employ reusable catalysts, aligning life-saving research with environmental protection.[4][16]
-
New Modalities: Synthesis is expanding beyond traditional small molecules to include more complex constructs like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), which require sophisticated bioconjugation strategies.[23]
The future of anticancer therapy will be shaped by chemists who can master these foundational techniques while embracing new technologies to design and create the next generation of more effective and selective medicines.
References
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- Science.gov. anticancer agents synthesis: Topics by Science.gov.
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- PubMed. The synthesis review of the approved tyrosine kinase inhibitors for anticancer therapy in 2015-2020.
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- Dovepress. (2015). The application of click chemistry in the synthesis of agents with anticancer activity.
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Application Notes and Protocols for the Scalable Synthesis of 3,5-Dibromo-1-(2-methylpropyl)-1H-1,2,4-triazole: A Key Building Block for Library Generation
Introduction: The Strategic Importance of 3,5-Dibromo-1-(2-methylpropyl)-1H-1,2,4-triazole in Modern Drug Discovery
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its metabolic stability, ability to engage in hydrogen bonding, and its presence in numerous approved drugs.[1][2] The strategic disubstitution of this core, particularly with halogen atoms, provides medicinal chemists with a versatile platform for the rapid generation of diverse compound libraries. The bromine atoms in 3,5-Dibromo-1-(2-methylpropyl)-1H-1,2,4-triazole serve as convenient synthetic handles for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities at these positions. The N-isobutyl group, on the other hand, imparts specific steric and lipophilic properties to the molecule, which can be crucial for modulating the pharmacokinetic and pharmacodynamic profiles of the final compounds.
This document provides a comprehensive guide for the scalable synthesis of 3,5-Dibromo-1-(2-methylpropyl)-1H-1,2,4-triazole, tailored for researchers, scientists, and drug development professionals. The protocols herein are designed to be robust, reproducible, and scalable, with a focus on explaining the rationale behind key experimental choices to ensure both scientific integrity and practical success.
Synthetic Strategy: A Two-Step Approach to the Target Molecule
The synthesis of 3,5-Dibromo-1-(2-methylpropyl)-1H-1,2,4-triazole is most efficiently achieved through a two-step process, commencing with the commercially available 1H-1,2,4-triazole. The overall synthetic workflow is depicted below:
Figure 1: Overall synthetic workflow for 3,5-Dibromo-1-(2-methylpropyl)-1H-1,2,4-triazole.
Part 1: Scalable Synthesis of 3,5-Dibromo-1H-1,2,4-triazole
This initial step involves the direct bromination of 1H-1,2,4-triazole. The choice of brominating agent and reaction conditions is critical for achieving high yield and purity on a larger scale.
Protocol 1: Dibromination of 1H-1,2,4-triazole
| Reagent/Solvent | Molecular Weight | Moles | Equivalents | Amount |
| 1H-1,2,4-triazole | 69.07 g/mol | 1.0 | 1.0 | 69.07 g |
| Bromine | 159.81 g/mol | 2.2 | 2.2 | 351.58 g (112.8 mL) |
| Sodium Hydroxide | 40.00 g/mol | 3.0 | 3.0 | 120.0 g |
| Dichloromethane (DCM) | - | - | - | 500 mL |
| Water | - | - | - | 1000 mL |
| Concentrated HCl | - | - | - | As needed |
Step-by-Step Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a 3 L three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Initial Mixture: Charge the flask with 1H-1,2,4-triazole (69.07 g, 1.0 mol), water (500 mL), and dichloromethane (DCM, 250 mL). Stir the mixture vigorously to form a suspension.
-
Cooling: Cool the mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Simultaneously and slowly add a solution of bromine (112.8 mL, 2.2 mol) in DCM (250 mL) and a solution of sodium hydroxide (120.0 g, 3.0 mol) in water (500 mL) dropwise to the stirred mixture. Maintain the internal temperature below 10 °C throughout the addition. The simultaneous addition is crucial to maintain a controlled pH and prevent the formation of unwanted byproducts.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Carefully add concentrated hydrochloric acid to the reaction mixture until the pH is acidic (pH ~2-3), which protonates the triazole and facilitates its precipitation.
-
Isolation: Isolate the solid product by filtration, wash thoroughly with cold water, and dry under vacuum to afford 3,5-dibromo-1H-1,2,4-triazole as a white to off-white solid.
Expected Yield: 75-85%
Characterization Data (for 3,5-Dibromo-1H-1,2,4-triazole):
-
Appearance: White to off-white solid.
-
Mass Spectrum (ESI): m/z 224, 226, 228 [M-H]⁻, consistent with the dibrominated product.
Part 2: Regioselective N-Isobutylation of 3,5-Dibromo-1H-1,2,4-triazole
The N-alkylation of 1,2,4-triazoles can often lead to a mixture of N1 and N2 isomers. To achieve a scalable and regioselective synthesis of the desired N1-isobutyl product, the choice of base and solvent is paramount. The use of a milder base such as potassium carbonate in a polar aprotic solvent like N,N-dimethylformamide (DMF) generally favors N1-alkylation.
Protocol 2: N-Isobutylation of 3,5-Dibromo-1H-1,2,4-triazole
| Reagent/Solvent | Molecular Weight | Moles | Equivalents | Amount |
| 3,5-Dibromo-1H-1,2,4-triazole | 226.86 g/mol | 1.0 | 1.0 | 226.86 g |
| 1-Bromo-2-methylpropane | 137.02 g/mol | 1.2 | 1.2 | 164.42 g (129.5 mL) |
| Potassium Carbonate (K₂CO₃) | 138.21 g/mol | 1.5 | 1.5 | 207.32 g |
| N,N-Dimethylformamide (DMF) | - | - | - | 1 L |
| Ethyl Acetate | - | - | - | For extraction |
| Brine | - | - | - | For washing |
Step-by-Step Procedure:
-
Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add 3,5-dibromo-1H-1,2,4-triazole (226.86 g, 1.0 mol) and potassium carbonate (207.32 g, 1.5 mol).
-
Solvent Addition: Add N,N-dimethylformamide (DMF, 1 L) to the flask.
-
Reagent Addition: Add 1-bromo-2-methylpropane (129.5 mL, 1.2 mol) to the stirred suspension.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (3 L).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 500 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 500 mL) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3,5-Dibromo-1-(2-methylpropyl)-1H-1,2,4-triazole as a solid or viscous oil.
Expected Yield: 60-75%
Characterization Data (for 3,5-Dibromo-1-(2-methylpropyl)-1H-1,2,4-triazole):
-
Appearance: White solid or colorless oil.
-
¹H NMR (400 MHz, CDCl₃): δ 4.05 (d, J = 7.2 Hz, 2H), 2.20 (m, 1H), 0.95 (d, J = 6.8 Hz, 6H).
-
¹³C NMR (101 MHz, CDCl₃): δ 143.8, 135.2, 55.4, 29.8, 19.8.
-
Mass Spectrum (ESI): m/z 282, 284, 286 [M+H]⁺, confirming the molecular weight of the product.
Application in Library Generation: A Gateway to Chemical Diversity
3,5-Dibromo-1-(2-methylpropyl)-1H-1,2,4-triazole is an ideal building block for parallel synthesis and the generation of large compound libraries. The two bromine atoms can be sequentially or simultaneously replaced using a variety of cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents at the 3- and 5-positions of the triazole ring, leading to a vast and diverse chemical space for drug discovery screening.
Figure 2: Library generation strategy using 3,5-Dibromo-1-(2-methylpropyl)-1H-1,2,4-triazole.
Safety and Handling Considerations
-
Bromine: Bromine is a highly corrosive and toxic substance. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and heavy-duty chemical-resistant gloves.[3] Have a bromine spill kit readily available.
-
Sodium Hydroxide: Sodium hydroxide is a corrosive solid. Avoid contact with skin and eyes.
-
Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. Handle in a fume hood and wear appropriate PPE.
-
N,N-Dimethylformamide (DMF): DMF is a reproductive toxin. Avoid inhalation and skin contact.
Conclusion
The protocols detailed in this application note provide a robust and scalable pathway for the synthesis of 3,5-Dibromo-1-(2-methylpropyl)-1H-1,2,4-triazole, a valuable building block for the generation of diverse chemical libraries. By understanding the rationale behind the synthetic steps and adhering to the safety precautions, researchers can confidently produce this key intermediate for their drug discovery programs.
References
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PubChem. 3,5-Dibromo-1-methyl-1H-1,2,4-triazole. Available at: [Link].
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The Royal Society of Chemistry. (2014). 1H and 13C NMR Data for triazole 1. Available at: [Link].
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MDPI. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Available at: [Link].
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MDPI. (2022). Special Issue : Synthesis and Application of 1,2,3-Triazole Derivatives. Available at: [Link].
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PubMed. (2009). Highly regioselective N-2 arylation of 4,5-dibromo-1,2,3-triazole: efficient synthesis of 2-aryltriazoles. Available at: [Link].
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-
Organic Chemistry Portal. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Available at: [Link].
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Organic Chemistry Portal. (2004). Synthesis of substituted N-heterocycles by N-alkylation. Available at: [Link].
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- ResearchGate. (2018). 2-(3-Methyl-4,5-Dihydro-1H-1,2,4-Triazol-5-One-4-yl-Azomethine)-Phenyl Cinnamate: Theoretical and Experimentical Properties.
- RSC Publishing. (2021). Base-promoted multicomponent synthesis of 1,2,4-triazole-based hybrids from 1,3-diones, β-nitrostyrenes, and hydrazones.
- TSI Journals. (2012). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. Trade Science Inc.
- RSC Publishing. (2021). [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Organic & Biomolecular Chemistry, 19(1), 116-125.
- MDPI. (2020). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. Molecules, 25(18), 4235.
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-
J&K Scientific. 3,5-Dibromo-1-methyl-1,2,4-triazole | 23579-79-5. Available at: [Link].
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Application Note & Protocols: Heterocyclic Scaffolds as Core Building Blocks in Modern Agrochemical Research
Abstract
The relentless evolution of resistance in agricultural pests and pathogens, coupled with increasing regulatory scrutiny, necessitates a paradigm shift in agrochemical discovery from high-volume screening to rational, target-based design. This application note details the strategic use of heterocyclic chemical scaffolds as foundational building blocks for the development of next-generation fungicides, herbicides, and insecticides. We provide a deep dive into the pyrazole carboxamide scaffold, a cornerstone of modern succinate dehydrogenase inhibitor (SDHI) fungicides, explaining its mechanistic basis of action. This guide furnishes researchers with detailed, field-proven protocols for the synthesis of a model pyrazole-based fungicide and its subsequent in vitro bio-evaluation against a common plant pathogen. By integrating synthetic chemistry with biological validation, this document serves as a comprehensive resource for scientists engaged in the discovery and optimization of novel, effective, and safer agrochemicals.
Introduction: The Imperative for Rational Design in Agrochemicals
The global challenge of ensuring food security for a growing population is intrinsically linked to the ability to protect crops from devastating pests and diseases. For decades, the agrochemical industry has relied on the discovery of novel active ingredients (AIs). However, the rising incidence of target-site resistance and the demand for compounds with more favorable environmental and toxicological profiles have rendered traditional discovery methods inefficient.
A modern, rational approach leverages versatile chemical building blocks—core molecular scaffolds that can be systematically modified to optimize biological activity, selectivity, and physicochemical properties. Among the most successful of these are nitrogen-containing heterocycles, such as pyridines and pyrazoles.[1][2][3] These structures are ubiquitous in successful commercial agrochemicals, including fungicides, insecticides, and herbicides, due to their unique electronic properties and their ability to form specific, high-affinity interactions with biological targets.[4][5]
Furthermore, the strategic incorporation of fluorine atoms or fluorinated motifs into these scaffolds has become a critical tool for enhancing metabolic stability, binding affinity, and overall efficacy of the final active ingredient.[6][7][8] This application note will focus on the pyrazole scaffold as a case study to illustrate the building block approach from chemical synthesis to biological validation.
The Pyrazole Carboxamide Scaffold: A Case Study in Fungicide Design
Scientific Rationale: Targeting Fungal Respiration
The pyrazole ring is a highly effective pharmacophore in the design of modern fungicides.[9] A significant class of these compounds are the pyrazole carboxamides, which are potent inhibitors of the enzyme succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial respiratory chain.[10] SDH is a crucial enzyme for cellular respiration in virtually all aerobic organisms, catalyzing the oxidation of succinate to fumarate in the Krebs cycle and transferring electrons to the electron transport chain.[11]
Mechanism of Action (MoA): Succinate Dehydrogenase Inhibition
SDHI fungicides act by binding to the ubiquinone-binding site (Q-site) of the SDH enzyme complex.[12] This binding event physically blocks the natural substrate, ubiquinone, from accepting electrons from succinate oxidation. The interruption of this electron transfer process halts the Krebs cycle and, more critically, disrupts the entire mitochondrial respiratory chain, leading to a catastrophic failure of cellular energy (ATP) production.[13] This ultimately results in the cessation of fungal growth and cell death. The high efficacy and broad-spectrum activity of SDHIs are directly attributable to this targeted and potent inhibition of a fundamental metabolic pathway.[14]
Caption: Mechanism of Succinate Dehydrogenase Inhibitor (SDHI) fungicides.
Experimental Protocols
The following protocols provide a self-validating framework for the synthesis and evaluation of a novel agrochemical candidate. The causality behind experimental choices is explained to ensure clarity and reproducibility.
Protocol 1: Synthesis of a Model Pyrazole Carboxamide Fungicide ("Fungicida-Pyrazol")
Objective: To synthesize a representative SDHI fungicide via amide coupling of a pyrazole carboxylic acid building block with a substituted aniline. This two-step process is fundamental to the assembly of many commercial SDHIs.
Step 1: Activation of the Carboxylic Acid
-
Rationale: Carboxylic acids are not sufficiently reactive to directly form amides with anilines. Conversion to a more reactive acyl chloride intermediate using thionyl chloride (SOCl₂) is a standard and efficient activation method.
-
Procedure:
-
To a stirred solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in toluene (10 mL/g), add a catalytic amount of N,N-dimethylformamide (DMF, 2 drops).
-
Add thionyl chloride (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80°C and stir for 2-3 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride. This intermediate is moisture-sensitive and is typically used immediately in the next step without further purification.
-
Step 2: Amide Coupling
-
Rationale: The highly reactive acyl chloride readily couples with the nucleophilic amine of the aniline moiety to form the stable amide bond of the target compound. A base (e.g., triethylamine) is added to neutralize the HCl byproduct generated during the reaction.
-
Procedure:
-
Dissolve 2-bromoaniline (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM, 15 mL/g) and cool the solution to 0°C in an ice bath.
-
Add a solution of the crude pyrazole carbonyl chloride (from Step 1, ~1.0 eq) in DCM dropwise to the cooled aniline solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until completion as monitored by TLC.
-
Quench the reaction by adding water. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure target compound, N-(2-bromophenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide ("Fungicida-Pyrazol").
-
Validation: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. Determine the melting point.
-
Protocol 2: In Vitro Antifungal Efficacy Screening
Objective: To determine the half-maximal effective concentration (EC₅₀) of "Fungicida-Pyrazol" against a representative plant pathogenic fungus, such as Botrytis cinerea, using the poisoned food technique.
-
Rationale: This assay directly measures the inhibitory effect of a compound on the mycelial growth of a fungus. By incorporating the test compound into the growth medium at various concentrations, a dose-response curve can be generated to quantify its potency.
-
Procedure:
-
Stock Solution Preparation: Prepare a 10,000 mg/L stock solution of "Fungicida-Pyrazol" in dimethyl sulfoxide (DMSO). Prepare a stock solution of a commercial SDHI fungicide (e.g., Boscalid) as a positive control.
-
Media Preparation: Autoclave Potato Dextrose Agar (PDA) and allow it to cool to approximately 50-55°C in a water bath.[15]
-
Poisoned Media Preparation: Create a serial dilution of the test compound. For example, to prepare a 100 mg/L plate, add 1 mL of the 10,000 mg/L stock solution to 99 mL of molten PDA, and mix thoroughly. Prepare plates with final concentrations of, for example, 100, 10, 1, 0.1, and 0.01 mg/L. Prepare a DMSO-only plate as a negative control. Pour approximately 20 mL of amended agar into sterile 90 mm Petri dishes and allow them to solidify.
-
Inoculation: Using a sterile 5 mm cork borer, take a mycelial plug from the actively growing edge of a 5-7 day old culture of Botrytis cinerea. Place the plug, mycelium-side down, in the center of each prepared plate (both treated and control).
-
Incubation: Seal the plates with paraffin film and incubate them in the dark at 22-25°C.
-
Data Collection: After 3-5 days, or when the mycelial growth in the negative control plate has reached approximately 70-80% of the plate diameter, measure two perpendicular diameters of the fungal colony on each plate.
-
Validation & Analysis:
-
Calculate the average colony diameter for each concentration.
-
Calculate the Percentage of Inhibition (PI) using the formula: PI (%) = [(Diameter of Control - Diameter of Treatment) / Diameter of Control] x 100
-
Plot the PI values against the logarithm of the compound concentration.
-
Use probit analysis or non-linear regression to calculate the EC₅₀ value, which is the concentration of the compound that inhibits fungal growth by 50%.
-
-
Structure-Activity Relationship (SAR) and Lead Optimization
The initial synthesized compound ("Fungicida-Pyrazol") serves as a "lead." The next critical phase is to synthesize a library of analogues by modifying different parts of the molecule to understand the structure-activity relationship (SAR). For instance, substitutions on the aniline ring or modifications to the pyrazole core can dramatically impact efficacy.
Caption: Workflow for agrochemical discovery and lead optimization.
Table 1: Hypothetical SAR Data for "Fungicida-Pyrazol" Analogues
| Compound ID | R1 (Pyrazole) | R2 (Aniline) | EC₅₀ vs. B. cinerea (mg/L) |
| Fungicida-Pyrazol | -CHF₂ | 2-Br | 0.85 |
| Analogue A | -CH₃ | 2-Br | 15.2 |
| Analogue B | -CF₃ | 2-Br | 0.41 |
| Analogue C | -CHF₂ | 2-Cl | 0.79 |
| Analogue D | -CHF₂ | H | 25.5 |
| Analogue E | -CHF₂ | 2-Br, 4-F | 0.25 |
This is illustrative data.
From this hypothetical data, a researcher could deduce that:
-
A fluorinated group at R1 is critical for activity (compare lead to Analogue A). A -CF₃ group (Analogue B) is slightly better than -CHF₂.
-
A halogen at the 2-position of the aniline ring is essential for potency (compare lead to Analogue D).
-
Adding a second halogen (fluorine) to the aniline ring can further enhance activity (Analogue E).
Conclusion
The building block strategy is a powerful engine for modern agrochemical research. By focusing on proven heterocyclic scaffolds like pyrazoles and pyridines, scientists can rationally design and synthesize novel active ingredients with high precision. The integration of targeted synthesis, as demonstrated in our protocol for "Fungicida-Pyrazol," with robust biological screening provides a clear and efficient pathway for developing Structure-Activity Relationships. This iterative cycle of design, synthesis, and testing is fundamental to discovering the next generation of agrochemicals that will be required to meet future agricultural demands safely and sustainably.
References
- Vertex AI Search. (2026). The Role of Pyridine Building Blocks in Chemical Synthesis.
- PubMed Central (PMC). (n.d.). Pyrazole derivatives: Recent advances in discovery and development of pesticides.
- SpringerLink. (2025).
- Life Chemicals. (2021). Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry.
- PubMed Central (PMC). (n.d.).
- PubMed Central (PMC). (n.d.).
- MDPI. (n.d.).
- MDPI. (n.d.).
- PubMed. (n.d.).
- ResearchGate. (2025). Fluorinated Pesticides in Modern Pest Control Potential and Challenges.
- SpringerLink. (n.d.). Succinate-Dehydrogenase Inhibitor (SDHI)
- Frontiers. (2022).
- SCI Journals. (2023). Recent developments in fluorine-containing pesticides.
- Apollo Scientific. (2026).
- ANSES. (n.d.). Succinate dehydrogenase inhibitor (SDHI) fungicides: ANSES presents the results of its expert appraisal.
- PubMed. (n.d.).
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lifechemicals.com [lifechemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. scijournals.onlinelibrary.wiley.com [scijournals.onlinelibrary.wiley.com]
- 8. apolloscientific.co.uk [apolloscientific.co.uk]
- 9. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Succinate dehydrogenase inhibitor (SDHI) fungicides: ANSES presents the results of its expert appraisal | Anses - Agence nationale de sécurité sanitaire de l’alimentation, de l’environnement et du travail [anses.fr]
- 15. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Brominated Heterocyclic Compounds
Welcome to the Technical Support Center dedicated to the intricate yet critical task of purifying brominated heterocyclic compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique challenges posed by this class of molecules. The presence of a bromine atom on a heterocyclic core introduces a fascinating interplay of steric and electronic effects that can significantly influence the selection and optimization of purification strategies.
In my experience, a successful purification is not merely about isolating the target compound; it is about understanding the underlying chemical principles that govern its behavior in different separation techniques. This guide is structured to provide not just protocols, but also the rationale behind them, empowering you to troubleshoot effectively and adapt methodologies to your specific needs.
Core Principles in Purifying Brominated Heterocycles
The purification of brominated heterocyclic compounds is often a multi-step process, tailored to the specific properties of the target molecule and the impurities present. A general workflow can be visualized as a decision-making tree, guiding the researcher from the crude reaction mixture to the final, highly pure compound.
Caption: A generalized workflow for the purification of brominated heterocyclic compounds.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the purification of brominated heterocyclic compounds in a question-and-answer format, providing practical solutions and expert insights.
Column Chromatography
Q1: My brominated heterocyclic compound is streaking or showing poor separation on a silica gel column. What is the cause and how can I fix it?
A1: Streaking is a frequent challenge, especially with basic heterocycles like brominated pyridines or indoles, due to strong interactions with the acidic silanol groups on the silica surface.[1] This leads to tailing peaks and poor resolution.
-
Expert Insight: The lone pair of electrons on the nitrogen atom of the heterocycle can interact with the acidic protons of the silica gel, causing the compound to "stick" to the stationary phase and elute slowly and unevenly. The bromine atom, being electron-withdrawing, can also influence the overall polarity and basicity of the molecule.
-
Solutions:
-
Add a Basic Modifier: To neutralize the acidic sites on the silica gel, add a small amount of a basic modifier to your mobile phase.[1] Triethylamine (Et₃N) at 0.1-1% (v/v) is a common choice. For very basic compounds, a solution of ammonia in methanol can also be effective.[1]
-
Change the Stationary Phase: If a basic modifier is not effective or incompatible with your compound, consider using a different stationary phase. Neutral or basic alumina can be excellent alternatives to silica gel for the purification of basic compounds.[1] For highly polar compounds, reversed-phase chromatography using a C18 column might be a suitable option.[1]
-
Q2: I am observing co-elution of my desired brominated heterocycle with an impurity, even after optimizing the solvent system. What are my next steps?
A2: Co-elution is a common frustration, particularly when dealing with isomers or byproducts with similar polarities.
-
Expert Insight: The presence of the bromine atom can make the polarity of the target compound very similar to that of its unbrominated precursor or a regioisomer, leading to difficult separations.
-
Solutions:
-
Fine-tune the Mobile Phase: A shallow gradient elution can significantly improve the separation of closely eluting compounds.[2] Instead of large step changes in solvent polarity, try a slow, linear gradient.
-
Try a Different Solvent System: If a hexane/ethyl acetate system is failing, switch to a solvent system with different selectivity, such as dichloromethane/methanol or toluene/acetone.[1]
-
Increase Column Length: A longer column provides more theoretical plates, which can enhance the separation of compounds with small differences in retention factors (Rf).[2]
-
Q3: My brominated compound appears to be decomposing on the silica gel column. How can I prevent this?
A3: Some brominated heterocycles can be sensitive to the acidic nature of silica gel, leading to degradation or dehalogenation.[2]
-
Expert Insight: The combination of an electron-rich heterocyclic ring and a bromo substituent can make the molecule susceptible to acid-catalyzed reactions on the silica surface.
-
Solutions:
-
Deactivate the Silica Gel: Pre-treat the silica gel with a solvent system containing a small amount of a basic modifier like triethylamine before packing the column.[2] This will neutralize the most acidic sites.
-
Use an Alternative Stationary Phase: As mentioned before, neutral or basic alumina, or even Florisil, can be less harsh alternatives to silica gel.[3]
-
Minimize Residence Time: Use a slightly more polar solvent system to elute your compound faster, reducing its contact time with the stationary phase. However, be mindful not to compromise the separation.
-
Recrystallization
Q1: I am struggling to find a suitable solvent for the recrystallization of my brominated indole derivative. What is a good strategy for solvent selection?
A1: Finding the ideal recrystallization solvent is often a process of trial and error, but a systematic approach can save significant time and material. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4][5]
-
Expert Insight: The presence of both a polar N-H group in the indole ring and a lipophilic bromine atom can lead to complex solubility behavior. A single solvent may not always be optimal.
-
Solvent Selection Strategy:
| Step | Action | Rationale |
| 1 | Initial Screening | Test the solubility of a small amount of your compound in a range of solvents with varying polarities at room temperature and upon heating. Common choices include ethanol, isopropanol, ethyl acetate, toluene, and hexane.[6][7] |
| 2 | "Like Dissolves Like" | Consider solvents with similar functional groups to your compound. For an indole, an alcohol like ethanol might be a good starting point.[6] |
| 3 | Mixed Solvent Systems | If a single solvent is not ideal, try a binary solvent system. Dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the solid and allow it to cool slowly. Common pairs include ethanol/water, ethyl acetate/hexane, and toluene/hexane.[4][7] |
Q2: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the solution is supersaturated or cooled too quickly.[1]
-
Expert Insight: The presence of impurities can sometimes inhibit crystal lattice formation, promoting the formation of an oil.
-
Solutions:
-
Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.
-
Add More Solvent: Add a small amount of the hot solvent to dissolve the oil, and then allow it to cool slowly again.[1]
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.[1]
-
Seed Crystals: If you have a small amount of the pure compound, add a tiny crystal to the cooled solution to induce crystallization.[1]
-
Liquid-Liquid Extraction
Q1: I have a basic brominated pyridine in an organic layer, but I'm losing product to the aqueous layer during washing. How can I improve my extraction efficiency?
A1: This is a common issue when working with basic heterocyclic compounds, as they can be protonated and become water-soluble, especially under acidic conditions.
-
Expert Insight: The basic nitrogen atom in the pyridine ring can be protonated by even weakly acidic aqueous solutions, forming a salt that is more soluble in the aqueous phase.
-
Solutions:
-
Control the pH: Ensure the aqueous layer is neutral or slightly basic (pH 7-8) during the extraction. You can use a dilute solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) for washing instead of pure water.[8]
-
Use Brine: Wash the organic layer with a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, decreasing the solubility of your organic compound in it (the "salting out" effect).[9]
-
Back-Extraction: If you suspect your product is in the aqueous layer, you can basify the aqueous layer with a stronger base (e.g., NaOH) and then re-extract it with an organic solvent.
-
Handling Brominating Agent Byproducts
Q1: How do I effectively remove unreacted N-Bromosuccinimide (NBS) and the succinimide byproduct after my reaction?
A1: Unreacted NBS and its byproduct, succinimide, are common impurities that can complicate purification due to their polarity and solubility.[8][10]
-
Expert Insight: Succinimide is particularly challenging as it is moderately soluble in both water and some organic solvents, and can co-elute with the desired product during chromatography.[8]
-
Step-by-Step Removal Protocol:
-
Quench Excess NBS: After the reaction is complete, cool the reaction mixture and quench any unreacted NBS by adding an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃).[8][10] This will convert the reactive NBS to the more stable succinimide.
-
Aqueous Wash: During the work-up, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will convert the acidic succinimide into its water-soluble sodium salt, which will be extracted into the aqueous layer.[8][11]
-
Chromatography Optimization: If succinimide still co-elutes with your product, try modifying the polarity of your eluent. A less polar solvent system can sometimes improve the separation.[10]
-
Advanced Topic: Preventing Dehalogenation During Purification
A significant challenge in the purification of some brominated heterocyclic compounds is the potential for dehalogenation, where the bromine atom is replaced by a hydrogen atom. This can occur under certain conditions during chromatography or work-up.
Q: I am observing my starting brominated heterocycle being converted to its debrominated analog during purification. What conditions can cause this and how can I prevent it?
A: Dehalogenation can be a frustrating side reaction. It is often promoted by certain reagents, catalysts, or even the purification media itself.
-
Expert Insight: The C-Br bond on a heterocyclic ring can be susceptible to cleavage, particularly if the ring is electron-rich or if there are catalytic species present. For example, palladium catalysts used in cross-coupling reactions can sometimes catalyze dehalogenation if the subsequent reaction step is slow.[12]
-
Preventative Measures:
-
Avoid Strong Bases: Strong bases can sometimes promote dehalogenation, especially at elevated temperatures.
-
Careful with Catalysts: If your reaction involves a transition metal catalyst (e.g., palladium), ensure the reaction goes to completion and that the catalyst is thoroughly removed before subsequent purification steps. In some cases, protecting groups on the heterocycle can suppress dehalogenation during coupling reactions.[12][13]
-
Neutralize the Stationary Phase: As mentioned for preventing decomposition, the acidity of silica gel can sometimes contribute to dehalogenation. Using deactivated silica or an alternative stationary phase is a good strategy.
-
Reductive Dehalogenation Awareness: Be aware that some reducing agents used for quenching can potentially cause dehalogenation of sensitive substrates.
-
Visualizing Purification Logic
The decision-making process for troubleshooting purification challenges can be complex. The following diagram illustrates a logical flow for addressing a common problem: poor separation in column chromatography.
Caption: A decision tree for troubleshooting poor chromatographic separation.
This technical support guide provides a foundation for tackling the purification of brominated heterocyclic compounds. Remember that each molecule is unique, and a thoughtful, systematic approach grounded in chemical principles will always yield the best results.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Maximizing the speed of separations for industrial problems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Optimised extraction of heterocyclic aromatic amines from blood using hollow fibre membrane liquid-phase microextraction and triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sciencemadness.org [sciencemadness.org]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 3,5-Dibromo-1-(2-methylpropyl)-1H-1,2,4-triazole
Introduction
In the landscape of pharmaceutical development and chemical research, the rigorous characterization of novel chemical entities is a cornerstone of scientific integrity and regulatory compliance. 3,5-Dibromo-1-(2-methylpropyl)-1H-1,2,4-triazole is a substituted heterocyclic compound belonging to the triazole class, a scaffold known for its diverse biological activities.[1] As with any potential drug candidate or advanced intermediate, establishing its identity, purity, and impurity profile is not merely a procedural step but a critical determinant of its viability for further study. The presence of two bromine atoms and an isobutyl group on the triazole core presents unique analytical considerations that demand a multi-faceted characterization strategy.
This guide provides an in-depth comparison of essential analytical methodologies for the comprehensive characterization of 3,5-Dibromo-1-(2-methylpropyl)-1H-1,2,4-triazole. We will move beyond procedural descriptions to explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. The objective is to present a self-validating analytical workflow where each technique corroborates the others, leading to an unambiguous and robust characterization.
Section 1: Chromatographic Analysis for Purity and Impurity Profiling
Chromatographic techniques are indispensable for separating the target compound from impurities, starting materials, and by-products. The choice between liquid and gas chromatography is dictated by the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) with UV/Photodiode Array (PDA) Detection
Expertise & Experience: HPLC is the workhorse for purity assessment of non-volatile organic molecules. For a compound like our target triazole, Reversed-Phase HPLC (RP-HPLC) is the logical first choice. The rationale is that the molecule possesses sufficient non-polar character (due to the isobutyl and dibromo substitutions) to be retained on a non-polar stationary phase (like C18) and eluted with a polar mobile phase. The inclusion of a PDA detector is critical; it not only quantifies peaks at a specific wavelength but also provides UV spectra for each peak, which is invaluable for assessing peak purity and identifying potential co-eluting impurities.[2]
Experimental Protocol: RP-HPLC-PDA for Purity Assay
-
System Preparation: An HPLC system equipped with a binary pump, autosampler, column oven, and PDA detector is used.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a standard starting point. For potentially closely related impurities, a phenyl-hexyl column could offer alternative selectivity.[3]
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water. The acidifier improves peak shape for the basic triazole nitrogens.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution: A linear gradient from 30% B to 95% B over 20 minutes allows for the elution of compounds with a range of polarities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C to ensure reproducible retention times.
-
Detection: PDA detection scanning from 200-400 nm. The quantification wavelength should be set at the absorbance maximum of the analyte (typically around 210-260 nm for triazoles).
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile to create a 100 µg/mL solution.
Trustworthiness: The protocol's validity is confirmed by running a blank (diluent only) to identify system peaks, followed by the sample injection. Peak purity analysis using the PDA data should be performed on the main analyte peak. The area percentage of the main peak relative to the total area of all peaks provides a quantitative measure of purity.
Caption: HPLC-PDA workflow for purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: While the target molecule itself may have limited volatility, GC-MS is the gold standard for identifying volatile and semi-volatile impurities that may be present from the synthesis.[4][5] This includes residual solvents and potential genotoxic impurities (PGIs) such as alkylating agents (e.g., 1-bromo-2-methylpropane, a possible precursor).[6] Headspace sampling is the preferred injection technique as it introduces only the volatile components into the system, protecting the column from non-volatile materials. The mass spectrometer provides definitive identification by comparing fragmentation patterns to spectral libraries.[7]
Experimental Protocol: Headspace GC-MS for Volatile Impurities
-
System Preparation: A GC-MS system with a headspace autosampler is required.
-
Column: A mid-polarity column, such as a VF-624ms or Rtx-1 (60 m x 0.25 mm I.D., 1.0 µm), is ideal for separating a wide range of volatile impurities.[4][6]
-
Headspace Parameters:
-
Sample: Accurately weigh ~50 mg of the compound into a 20 mL headspace vial and seal.
-
Incubation: 80 °C for 20 minutes to allow volatiles to partition into the headspace.
-
-
GC Parameters:
-
Injector Temperature: 220 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold for 5 min.
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 35 to 400.
-
Trustworthiness: The method is validated by analyzing a blank vial to ensure no system contamination. Identification of impurities is achieved by comparing the acquired mass spectrum and retention time with a reference standard or a validated spectral library (e.g., NIST). This provides a high degree of confidence in the identity of any detected volatile impurities.
Caption: Headspace GC-MS workflow for volatile impurities.
Section 2: Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods provide definitive proof of the molecular structure. For a novel compound, a combination of NMR and Mass Spectrometry is non-negotiable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful technique for unambiguous structure determination.[8] ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms in the molecule. For 3,5-Dibromo-1-(2-methylpropyl)-1H-1,2,4-triazole, specific signals corresponding to the isobutyl group are expected, and their chemical shifts and splitting patterns will confirm its structure and attachment to the triazole nitrogen. The absence of a proton signal in the aromatic region for the triazole ring confirms the 3,5-dibromo substitution pattern.[9][10]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in an NMR tube.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Expected Signals:
-
A doublet for the two CH₃ groups of the isobutyl moiety (~0.9 ppm).
-
A multiplet for the CH proton of the isobutyl moiety (~2.2 ppm).
-
A doublet for the N-CH₂ group (~4.0 ppm).
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Expected Signals: Unique signals for the CH₃, CH, and N-CH₂ carbons of the isobutyl group, and two distinct signals for the C3 and C5 carbons of the triazole ring, which are attached to bromine.
-
Trustworthiness: The combination of ¹H and ¹³C NMR data allows for a complete assignment of the carbon-hydrogen framework. The chemical shifts are highly sensitive to the electronic environment, and the observed values can be compared to predicted values or data from similar structures to provide unequivocal structural confirmation.[11]
Caption: NMR workflow for structural elucidation.
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry is essential for confirming the molecular weight of the synthesized compound. Due to the presence of two bromine atoms, the mass spectrum will exhibit a highly characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). For a molecule with two bromine atoms, this results in three primary molecular ion peaks: one for the molecule with two ⁷⁹Br atoms (M), one for a mix of ⁷⁹Br and ⁸¹Br (M+2), and one for two ⁸¹Br atoms (M+4), in an approximate intensity ratio of 1:2:1. Observing this pattern is definitive proof of a dibrominated compound. Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule, typically yielding the protonated molecular ion [M+H]⁺.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample directly into the ESI source of a mass spectrometer (e.g., a Q-TOF or Orbitrap for high resolution).
-
MS Parameters:
-
Ionization Mode: Positive ESI.
-
Mass Range: Scan from m/z 100 to 500.
-
High-Resolution MS (HRMS): Acquiring data on an HRMS instrument allows for the determination of the exact mass, which can be used to confirm the elemental formula.[11]
-
Trustworthiness: The observation of the correct molecular weight for the [M+H]⁺ ion, coupled with the signature 1:2:1 isotopic pattern for the dibromo moiety, provides exceptionally strong evidence for the compound's identity and elemental composition.
Caption: ESI-MS workflow for molecular weight confirmation.
Section 3: Elemental Composition Verification
Combustion Analysis
Expertise & Experience: Combustion analysis is a fundamental quantitative technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a pure organic sample.[12] It serves as a final, independent verification of the compound's elemental formula (C₇H₁₁Br₂N₃). The experimentally determined percentages must align with the theoretically calculated values within a narrow margin of error (typically ±0.4%). This technique complements HRMS and provides orthogonal confirmation of the elemental composition.[9][13]
Experimental Protocol: CHN Analysis
-
Sample Preparation: An accurately weighed, pure, and dry sample (1-3 mg) is placed in a tin capsule.
-
Combustion: The sample is combusted at high temperatures (~900-1000 °C) in an oxygen-rich environment. This converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.
-
Separation & Detection: The combustion gases are passed through a chromatographic column to separate them, and their concentrations are measured by a thermal conductivity detector.
-
Calculation: The instrument's software calculates the mass percentages of C, H, and N.
Trustworthiness: The self-validating nature of this method comes from comparing the experimental results to the theoretical values. A close match is a strong indicator of both the compound's identity and its purity.
Theoretical vs. Expected Results for C₇H₁₁Br₂N₃ (MW: 296.99 g/mol ):
-
Carbon (C): (7 * 12.01) / 296.99 = 28.30%
-
Hydrogen (H): (11 * 1.01) / 296.99 = 3.74%
-
Nitrogen (N): (3 * 14.01) / 296.99 = 14.15%
An experimental result within ±0.4% of these values would confirm the elemental formula.
Section 4: Comparative Summary of Analytical Methods
| Analytical Technique | Primary Information Provided | Key Application | Relative Sensitivity | Selectivity | Causality/Rationale |
| HPLC-PDA | Purity, Quantification, Detection of non-volatile impurities | Routine quality control, stability testing | High (µg/mL) | High | Separates based on polarity; ideal for assay of the main, non-volatile component.[2] |
| Headspace GC-MS | Identification of volatile & semi-volatile impurities | Residual solvent analysis, genotoxic impurity screening | Very High (ng/mL) | Very High | Isolates and identifies thermally stable, volatile compounds that are missed by HPLC.[4][6] |
| NMR Spectroscopy | Unambiguous molecular structure, connectivity | Definitive structural confirmation | Low | Very High | Probes the magnetic environment of each nucleus, providing a detailed molecular blueprint.[8] |
| Mass Spectrometry | Molecular Weight, Isotopic Pattern, Elemental Formula (HRMS) | Identity confirmation, formula verification | Very High (pg-ng) | High | Confirms the mass of the molecule and the presence of key elements (like bromine) through isotopic signatures. |
| Combustion Analysis | Quantitative Elemental Composition (%C, H, N) | Final confirmation of elemental formula | Low (mg sample) | Low | Provides an orthogonal, quantitative check on the elemental formula derived from other methods.[12] |
Conclusion
The comprehensive characterization of 3,5-Dibromo-1-(2-methylpropyl)-1H-1,2,4-triazole cannot be achieved with a single analytical technique. A logical, multi-faceted approach is required for a scientifically sound and defensible data package. The workflow should begin with chromatographic methods (HPLC and GC-MS) to establish purity and identify any potential impurities. This is followed by a suite of spectroscopic techniques, with NMR serving as the cornerstone for structural elucidation and Mass Spectrometry providing definitive confirmation of molecular weight and the characteristic dibromo isotopic pattern. Finally, combustion analysis provides a quantitative, orthogonal verification of the elemental formula. By integrating the results from each of these methods, where each technique validates the findings of the others, researchers can establish the identity, purity, and structure of this novel compound with the highest degree of scientific confidence.
References
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- 7. Integrated Volatile Metabolome and Transcriptome Analysis Provides Insights into Floral Aroma Biosynthesis in Waterlilies (Nymphaea L.) [mdpi.com]
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- 11. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. azom.com [azom.com]
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A Senior Application Scientist's Guide to the Structural Elucidation of 3,5-dibromo-1-substituted-1,2,4-triazoles: A Comparative Analysis Centered on X-ray Crystallography
For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which structure-activity relationships (SAR) are built and rational drug design is made possible. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of bromine atoms at the 3 and 5 positions, coupled with various substituents at the 1-position, creates a class of compounds—3,5-dibromo-1-substituted-1,2,4-triazoles—with modulated electronic properties and steric profiles, making them intriguing candidates for drug discovery programs.
This guide provides an in-depth technical comparison of analytical techniques for the structural characterization of these halogenated triazoles, with a primary focus on the gold standard: single-crystal X-ray crystallography. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis with alternative and complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling.
The Unambiguous Power of X-ray Crystallography
X-ray crystallography stands as the definitive method for determining the absolute configuration and three-dimensional structure of a crystalline solid. It provides precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions, which are crucial for understanding the behavior of a molecule in a biological system. For 3,5-dibromo-1-substituted-1,2,4-triazoles, this technique is particularly illuminating as it reveals the precise orientation of the 1-substituent relative to the triazole ring and how this influences crystal packing through various non-covalent interactions.
A Self-Validating Experimental Workflow for X-ray Crystallographic Analysis
The journey from a synthesized compound to a refined crystal structure is a meticulous process. Each step is designed to ensure the quality and validity of the final data.
Caption: A comprehensive workflow for the X-ray crystallographic analysis of small molecules.
Experimental Protocol: A Step-by-Step Guide
1. Synthesis and Purification:
-
Synthesize the desired 1-substituted-3,5-dibromo-1,2,4-triazole. A common route involves the direct bromination of 1,2,4-triazole to yield 3,5-dibromo-1,2,4-triazole, followed by N-alkylation or N-arylation.[1]
-
Purify the compound to the highest possible degree (>99%) using techniques like recrystallization or column chromatography. Impurities can significantly hinder crystal growth.
2. Crystal Growth (The Art and Science):
-
Causality: The goal is to encourage the slow, ordered arrangement of molecules from a supersaturated solution into a well-defined crystal lattice. Rapid precipitation leads to amorphous solids or poorly diffracting microcrystals.
-
Methodology:
-
Perform a solvent screen to identify suitable solvents or solvent systems in which the compound has moderate solubility.
-
Employ techniques such as slow evaporation, vapor diffusion (liquid-liquid or solid-liquid), or cooling of a saturated solution. For instance, dissolving the compound in a good solvent like ethanol and allowing a poor solvent like water to slowly diffuse into the solution can yield high-quality crystals.[1]
-
Select a single, well-formed crystal with sharp edges and no visible defects for data collection.
-
3. Data Collection:
-
Causality: A mounted crystal is rotated in a beam of monochromatic X-rays. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a pattern of diffraction spots of varying intensities.
-
Methodology:
-
Mount the selected crystal on a goniometer head.
-
Center the crystal in the X-ray beam of a diffractometer.
-
Collect a series of diffraction images at different crystal orientations. Modern diffractometers automate this process.
-
4. Structure Solution and Refinement:
-
Causality: The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and the arrangement of atoms within the unit cell.
-
Methodology:
-
Integrate the raw diffraction data to obtain a list of reflection intensities.
-
Solve the "phase problem" using direct methods or Patterson methods to generate an initial electron density map.
-
Build an initial molecular model into the electron density map.
-
Refine the model using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors. This iterative process improves the atomic coordinates, and thermal parameters.
-
Validate the final structure using metrics such as R-factor, goodness-of-fit, and residual electron density maps.
-
Comparative Analysis of Crystallographic Data
While a comprehensive library of crystallographic data for a wide range of 1-substituted-3,5-dibromo-1,2,4-triazoles is not available in a single source, we can infer the influence of the 1-substituent by comparing the known structure of the parent 3,5-dibromo-1,2,4-triazole with data from other substituted triazoles. The parent compound, 3,5-dibromo-1,2,4-triazole, crystallizes in the hexagonal space group P62c, with the planar molecules connected through hydrogen bonds.[1]
| Parameter | 3,5-dibromo-1,2,4-triazole (Parent) | Expected Impact of 1-Alkyl Substituent | Expected Impact of 1-Aryl Substituent |
| Symmetry | High (Hexagonal) | Likely lower symmetry (e.g., monoclinic, triclinic) due to disruption of packing. | Often lower symmetry; potential for π-π stacking to influence packing.[2] |
| Intermolecular Interactions | N-H···N Hydrogen bonding | Loss of N-H donor; dominated by weaker C-H···N and Br···Br interactions. | Potential for π-π stacking, C-H···π, and halogen bonding (Br···N/O).[2] |
| Molecular Conformation | Planar | Alkyl chain conformation will be a factor; generally flexible. | Torsion angle between the triazole and aryl rings is a key determinant of overall shape.[2] |
| Density | High (2.81 g/cm³)[1] | Generally lower than the parent due to less efficient packing. | Variable, depends on the substituent and the efficiency of packing. |
Alternative and Complementary Analytical Techniques
While X-ray crystallography provides the ultimate structural proof, it is not always feasible or necessary for routine characterization. Other techniques provide valuable, often complementary, information.
Caption: Relationship between X-ray crystallography and other analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For 3,5-dibromo-1-substituted-1,2,4-triazoles, ¹H and ¹³C NMR are essential for confirming the identity and purity of the synthesized compound.[3][4]
-
Expertise & Experience: The chemical shift of the triazole ring proton (if present) and the carbons are sensitive to the electronic environment. The substitution at the N1 position will cause characteristic shifts in the signals of the substituent's protons and carbons, confirming the site of substitution. 2D NMR techniques like HSQC and HMBC are invaluable for unambiguously assigning all proton and carbon signals, especially in complex molecules.
-
Trustworthiness: NMR provides a self-validating system for connectivity. For instance, an HMBC correlation between a proton on the 1-substituent and a carbon in the triazole ring provides direct evidence of the N-C bond formation.
Mass Spectrometry (MS)
MS is a crucial technique for confirming the molecular weight of the target compound.
-
Expertise & Experience: For 3,5-dibromo-1-substituted-1,2,4-triazoles, the isotopic pattern in the mass spectrum is a tell-tale signature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in roughly a 1:1 ratio. Therefore, a molecule containing two bromine atoms will exhibit a characteristic M, M+2, M+4 peak pattern with an intensity ratio of approximately 1:2:1. This provides irrefutable evidence for the presence of two bromine atoms in the molecule.
-
Trustworthiness: High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy, further validating its identity.
Computational Modeling
In silico methods, such as Density Functional Theory (DFT), are increasingly used to complement experimental data.[5]
-
Expertise & Experience: Computational modeling can predict the lowest energy conformation of a molecule, calculate bond lengths and angles, and predict NMR chemical shifts. These calculated parameters can then be compared with the experimental data from X-ray crystallography and NMR to provide a deeper understanding of the molecule's properties. For instance, DFT calculations can help rationalize the observed torsion angle between the triazole and a 1-aryl substituent.
-
Authoritative Grounding: While computational data is not a substitute for experimental validation, it is a powerful tool for hypothesis generation and for interpreting complex experimental results.
Comparative Guide to Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Absolute 3D structure, bond lengths/angles, packing | Unambiguous, highly detailed structural data | Requires high-quality single crystals; solid-state structure may differ from solution |
| NMR Spectroscopy | Connectivity, solution-state conformation, dynamics | Non-destructive, routine, provides dynamic information[2][6] | Indirect 3D structural information, spectra can be complex |
| Mass Spectrometry | Molecular weight, elemental formula, isotopic information | High sensitivity, confirms presence of bromine atoms | Provides no information on stereochemistry or connectivity |
| Computational Modeling | Predicted geometry, electronic properties, energetics | Complements experimental data, predictive power[5] | Not experimental proof, accuracy is method-dependent |
Conclusion
The structural characterization of 3,5-dibromo-1-substituted-1,2,4-triazoles is a multi-faceted task that relies on the synergistic use of several analytical techniques. While NMR and mass spectrometry are indispensable for routine identification and confirmation of synthesis, single-crystal X-ray crystallography remains the unparalleled gold standard for the unambiguous determination of the three-dimensional molecular structure. The detailed insights into bond parameters, conformation, and intermolecular interactions provided by crystallography are crucial for understanding the structure-activity relationships that drive modern drug discovery. By integrating crystallographic data with solution-state NMR and theoretical modeling, researchers can build a comprehensive understanding of these promising molecules, paving the way for the rational design of new and more effective therapeutic agents.
References
-
Al-Wahaibi, L. H., et al. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Crystals, 13(6), 1036. [Link]
-
Valkonen, J., Pitkänen, I., & Pajunen, A. (1985). Molecular and Crystal Structure and IR Spectrum of 3,5-Dibromo-1,2,4-triazole. Acta Chemica Scandinavica A, 39, 711-716. [Link]
-
Al-Ghorbani, M., et al. (2022). Synthesis, Characterization of Some New 1,2,4-Triazole derivatives as Antimicrobial and Study of their Molecular docking. ResearchGate. [Link]
-
LibreTexts. (2023). X-ray Crystallography. Chemistry LibreTexts. [Link]
-
Deschamps, J. R. (2008). X-Ray Crystallography of Chemical Compounds. Current medicinal chemistry, 15(25), 2634–2640. [Link]
-
Gomha, S. M., et al. (2022). Synthesis and Crystallization of N-Rich Triazole Compounds. Molecules, 27(9), 2993. [Link]
-
Murti, Y., Agnihotri, R., & Pathak, D. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46. [Link]
-
Rezki, N., et al. (2020). Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Conjugates. ACS Omega, 5(30), 18733–18746. [Link]
-
Smith, B. C. (2017). Halogenated Organic Compounds. Spectroscopy, 32(9), 14-21. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. [Link]
-
Valkonen, J., Pitkänen, I., & Pajunen, A. (1985). Molecular and crystal structure and IR spectrum of 3,5-dibromo-1,2,4-triazole. SciSpace. [Link]
-
Popova, E. A., et al. (2015). Reactivity of C-Amino-1,2,4-triazoles toward Electrophiles: A Combined Computational and Experimental Study of Alkylation by Halogen Alkanes. The Journal of organic chemistry, 80(2), 976–987. [Link]
-
Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. [Link]
Sources
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- 2. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor | MDPI [mdpi.com]
- 3. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reactivity of C-Amino-1,2,4-triazoles toward Electrophiles: A Combined Computational and Experimental Study of Alkylation by Halogen Alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
